molecular formula C6H7N3O4 B1336582 (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid CAS No. 1001611-09-1

(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid

カタログ番号: B1336582
CAS番号: 1001611-09-1
分子量: 185.14 g/mol
InChIキー: SXPATAJWIBDNQE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C6H7N3O4 and its molecular weight is 185.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(5-methyl-4-nitropyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-4-5(9(12)13)2-7-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPATAJWIBDNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic data of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid

Abstract

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough examination of the molecule's structure to identify the functional groups and proton/carbon environments that will generate distinct spectroscopic signals.

Molecular Formula: C₆H₇N₃O₄ Molecular Weight: 199.14 g/mol

The key structural components are:

  • A 1,4,5-trisubstituted pyrazole ring , an aromatic heterocycle.

  • A methyl group (-CH₃) at the C5 position of the ring.

  • A nitro group (-NO₂) at the C4 position, a strong electron-withdrawing group.

  • An acetic acid side chain (-CH₂COOH) attached to the N1 position of the pyrazole ring.

Each of these components will give rise to characteristic signals in the various spectra, allowing for full structural elucidation.

Caption: Molecular structure of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid.

Predicted Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy provides information on the chemical environment of hydrogen atoms. The predicted spectrum for the title compound will show three distinct signals, as there are three non-equivalent sets of protons.

Table 1: Predicted ¹H-NMR Chemical Shifts

Assigned Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-COOH 10.0 - 13.0 Broad Singlet 1H The acidic proton is highly deshielded and often exchanges, leading to a very broad signal far downfield.[5][6]
-CH₂- ~5.2 Singlet 2H These methylene protons are adjacent to the electron-withdrawing pyrazole ring and the carboxylic acid group, causing a significant downfield shift.

| -CH₃ | ~2.6 | Singlet | 3H | The methyl group is attached to the C5 of the aromatic pyrazole ring, resulting in a downfield shift compared to a standard alkyl methyl group. |

Expertise & Causality: The absence of a proton at the C3 position of the pyrazole ring simplifies the spectrum, as no signals are expected in the typical aromatic region (~7-8 ppm) for the heterocyclic ring itself. The strong electron-withdrawing nature of the nitro group at C4 further influences the electronic environment, contributing to the deshielding of the adjacent methyl and methylene protons.

Predicted Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

¹³C-NMR spectroscopy identifies all unique carbon atoms in the molecule. Six distinct signals are predicted for (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid.

Table 2: Predicted ¹³C-NMR Chemical Shifts

Assigned Carbon Predicted Chemical Shift (δ, ppm) Rationale
C =O (acid) ~170 The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.
C 5-CH₃ ~150 This pyrazole ring carbon is substituted with a methyl group and is part of the aromatic system.
C 4-NO₂ ~142 The carbon atom bearing the strongly electron-withdrawing nitro group is significantly deshielded and shifted downfield.
C 3 ~135 The unsubstituted C3 of the pyrazole ring.
-C H₂- ~55 The methylene carbon is deshielded due to its position between the pyrazole nitrogen and the carbonyl carbon.

| -C H₃ | ~14 | A typical chemical shift for a methyl group attached to an sp²-hybridized carbon in a heterocyclic ring. |

Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted FT-IR Absorption Bands

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity Rationale
Carboxylic Acid O-H Stretch 2500 - 3300 Broad, Strong Characteristic very broad absorption due to hydrogen bonding of the carboxylic acid dimer.[7][8]
Alkyl C-H Stretch 2850 - 3000 Medium sp³ C-H stretching from the methyl and methylene groups.[7]
Carboxylic Acid C=O Stretch 1700 - 1725 Strong, Sharp A strong, sharp peak indicative of the carbonyl group in a saturated carboxylic acid.[7]
Nitro Group N-O Asymmetric Stretch 1500 - 1550 Strong Aromatic nitro compounds show a strong, characteristic absorption in this region.[9]
Pyrazole Ring C=N, C=C Stretch 1400 - 1600 Medium-Variable A series of bands corresponding to the stretching vibrations of the aromatic pyrazole ring.

| Nitro Group | N-O Symmetric Stretch | 1300 - 1350 | Strong | The second characteristic absorption for the nitro group.[9] |

Trustworthiness: The combination of a very broad O-H stretch, a sharp C=O stretch around 1710 cm⁻¹, and two strong N-O stretches provides a highly reliable "fingerprint" for the simultaneous presence of carboxylic acid and nitro functionalities.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. Using Electron Impact (EI) or Electrospray Ionization (ESI), we can predict the following.

Molecular Ion:

  • Calculated Exact Mass: 199.0436

  • Expected [M]⁺ (EI) or [M+H]⁺ (ESI): m/z 199 or 200

Key Fragmentation Pathways: The fragmentation of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid is expected to be driven by the loss of its functional groups. The most likely fragmentation points are the loss of the nitro group and the cleavage of the acetic acid side chain.

parent C₆H₇N₃O₄ [M+H]⁺ m/z = 200 frag1 Loss of H₂O (-18) C₆H₅N₃O₃ m/z = 182 parent->frag1 frag2 Loss of NO₂ (-46) C₆H₇N₂O₂ m/z = 154 parent->frag2 frag3 Loss of COOH (-45) C₅H₇N₃O₂ m/z = 155 parent->frag3 frag4 Loss of CH₂COOH (-59) C₄H₅N₃O₂ m/z = 141 parent->frag4

Caption: Predicted major fragmentation pathways for (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid in ESI-MS.

Authoritative Grounding: The fragmentation of nitroaromatic compounds often involves the loss of NO₂.[10][11] Similarly, carboxylic acids readily lose the -COOH group or undergo decarboxylation. The stability of the resulting pyrazole cation would favor the cleavage of the entire acetic acid side chain.

Standard Experimental Protocols

To validate the predicted data, the following standard operating procedures are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H-NMR Acquisition:

    • Acquire data over a spectral width of 0-16 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C-NMR Acquisition:

    • Acquire data over a spectral width of 0-200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (5 seconds) and a higher number of scans (>1024) are required due to the low natural abundance of ¹³C.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.

FT-IR Spectroscopy Protocol
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the crystalline compound directly onto the ATR crystal.

  • Instrumentation: Use a benchtop FT-IR spectrometer.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 32 scans at a resolution of 4 cm⁻¹ to improve signal quality.

  • Processing: The software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

  • Acquisition:

    • Infuse the sample solution into the source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode to observe the [M+H]⁺ ion.

    • Set the mass range to scan from m/z 50 to 500.

    • Perform tandem MS (MS/MS) on the parent ion (m/z 200) to confirm the proposed fragmentation patterns.

  • Processing: Analyze the resulting spectrum to identify the exact mass of the parent ion and its major fragments.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation Synthesis Synthesize Compound Purify Purify (e.g., Recrystallization) Synthesis->Purify NMR NMR (¹H, ¹³C) Purify->NMR FTIR FT-IR Purify->FTIR MS HRMS Purify->MS Interpret Correlate Spectra NMR->Interpret FTIR->Interpret MS->Interpret Structure Confirm Structure Interpret->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of pyrazole derivatives.[12]

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. ResearchGate. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl). National Institutes of Health. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. National Institutes of Health. Available at: [Link]

  • (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1 H-pyrazol-3-yl 4-nitro-benzene-sulfonate at 90 K. PubMed. Available at: [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Royal Society of Chemistry. Available at: [Link]

  • IR: nitro groups. University of Calgary. Available at: [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Amazon Web Services. Available at: [Link]

  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. Available at: [Link]

  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. Available at: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • The ¹H–NMR spectrum of acetic acid in a glass insert at the temperature... ResearchGate. Available at: [Link]

  • 4.1: Introduction. Proton Exchange in Water-Acetic Acid Mixtures. Chemistry LibreTexts. Available at: [Link]

  • Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. ResearchGate. Available at: [Link]

  • EPA/NIH Mass Spectral Data Base. GovInfo. Available at: [Link]

Sources

(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid molecular structure and conformation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid is a substituted pyrazole derivative of significant interest in medicinal chemistry and materials science. The pyrazole scaffold is recognized as a "privileged structure" in drug design, known for a wide array of biological activities. The conformational flexibility of the N-acetic acid substituent, in conjunction with the electronic and steric influences of the methyl and nitro groups, dictates the molecule's three-dimensional shape. This, in turn, governs its intermolecular interactions, crystal packing, and ultimately, its biological activity and material properties. This guide provides a comprehensive analysis of the predicted molecular structure and conformational landscape of this compound, grounded in data from analogous structures and established physicochemical principles. Furthermore, it outlines the authoritative experimental and computational workflows required for its definitive characterization.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in modern pharmacology, exhibiting a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] The specific molecule, (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid, combines the stable, aromatic pyrazole ring with three key functional groups:

  • A 5-methyl group: Influences steric interactions and can modulate binding affinity.

  • A 4-nitro group: A strong electron-withdrawing group that significantly alters the electronic properties of the pyrazole ring and can participate in hydrogen bonding.

  • An N1-acetic acid group: Provides a key site for hydrogen bonding (both donor and acceptor) and introduces significant conformational flexibility.

Understanding the interplay of these groups is critical for rational drug design and the development of novel materials. This guide serves to elucidate the probable three-dimensional structure and conformational preferences of the title compound and to provide a robust methodological framework for its empirical validation.

Predicted Molecular Geometry

While a definitive crystal structure for (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid is not publicly available, we can predict its key structural parameters with high confidence based on crystallographic data from closely related pyrazole derivatives.[1][4][5][6] The core pyrazole ring is expected to be nearly planar. The N-acetic acid side chain introduces key rotational degrees of freedom.

Table 1: Predicted Key Structural Parameters for (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid

ParameterPredicted Value RangeRationale & Commentary
Bond Lengths (Å)
N1–N21.35 - 1.38 ÅTypical N-N single bond length in aromatic pyrazole rings.
C4–N(nitro)1.45 - 1.48 ÅConsistent with C-N bonds for nitro groups on aromatic rings.
N1–C(methylene)1.46 - 1.49 ÅStandard sp2 N to sp3 C single bond.
C(methylene)–C(carbonyl)1.50 - 1.53 ÅStandard sp3 C to sp2 C single bond.
C=O1.19 - 1.22 ÅTypical carboxylic acid carbonyl double bond.
C–OH1.30 - 1.34 ÅTypical carboxylic acid C-O single bond.
**Bond Angles (°) **
C5–N1–N2~110 - 113°Reflects the internal geometry of the 5-membered pyrazole ring.
N1–C(methylene)–C(carbonyl)~109 - 112°Near tetrahedral geometry expected for the sp3 methylene carbon.
Torsion Angles (°)
N2–N1–C(methylene)–C(carbonyl)VariableThis is a key determinant of conformation, discussed in Section 3.
N1–C(methylene)–C(carbonyl)=OVariableDefines the orientation of the carboxylic acid group.

Conformational Analysis: The Rotational Landscape

The overall conformation of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid is primarily determined by the rotation around two key single bonds, designated as τ1 and τ2.

  • τ1 (N2–N1–C(methylene)–C(carbonyl)): This torsion angle dictates the orientation of the acetic acid side chain relative to the pyrazole ring. A key interaction to consider is the potential steric clash between the methylene group and the adjacent 5-methyl group. It is highly probable that the lowest energy conformation will involve the acetic acid chain being oriented away from the methyl group, resulting in a pseudo-perpendicular or significantly twisted arrangement relative to the plane of the pyrazole ring.

  • τ2 (N1–C(methylene)–C(carbonyl)=O): This torsion angle determines the orientation of the carbonyl and hydroxyl groups of the carboxylic acid. The synplanar arrangement, where the C-N bond and the C=O bond are eclipsed, is often favored in similar structures to minimize steric hindrance, but antiplanar conformations are also possible.

The nitro group at the C4 position is expected to be nearly coplanar with the pyrazole ring to maximize resonance stabilization, although slight twisting can be observed due to crystal packing forces.[1][2]

Caption: Key rotatable bonds (τ1, τ2) defining the conformation.

Authoritative Methodologies for Structural Elucidation

To move from prediction to empirical fact, a combined experimental and computational approach is required. This represents a self-validating system where computational models are confirmed by experimental data, and experiments are rationalized by theory.

Experimental Workflow: From Synthesis to Structure

The primary goal of the experimental workflow is to obtain high-quality single crystals suitable for X-ray diffraction, which provides unambiguous structural data in the solid state.

Caption: Workflow for experimental structure determination.

Step-by-Step Experimental Protocol:

  • Synthesis and Purification:

    • Rationale: A plausible synthesis involves the N-alkylation of 5-methyl-4-nitro-1H-pyrazole with an ethyl bromoacetate followed by hydrolysis. Purity is paramount for successful crystallization.

    • Protocol:

      • Dissolve 5-methyl-4-nitro-1H-pyrazole in a suitable solvent like acetonitrile.

      • Add a base (e.g., K₂CO₃) and ethyl bromoacetate.

      • Reflux the mixture, monitoring progress by Thin Layer Chromatography (TLC).[5]

      • After completion, perform an aqueous workup and extract the ester product.

      • Purify the crude ester via column chromatography.

      • Hydrolyze the purified ester to the carboxylic acid using aqueous NaOH or LiOH, followed by acidification to precipitate the final product.

      • Recrystallize the final product from a suitable solvent system (e.g., ethanol/water) to achieve high purity.[4]

  • Single-Crystal X-ray Diffraction:

    • Rationale: This is the gold-standard technique for determining the precise three-dimensional arrangement of atoms in a solid, including the specific conformation and intermolecular interactions.

    • Protocol:

      • Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of the purified compound in a solvent like ethyl acetate or an acetonitrile/ethyl acetate mixture.[1]

      • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 90-100 K) to minimize thermal motion.[1]

      • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and displacement parameters to obtain the final crystal structure.

  • NMR Spectroscopy:

    • Rationale: To confirm the covalent structure in solution and provide insights into the solution-state conformation.[6][7]

    • Protocol:

      • Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).

      • Confirm the presence of all expected proton and carbon signals and their chemical shifts.

      • (Optional) Perform 2D NMR experiments like NOESY to identify protons that are close in space, which can help validate the computationally predicted lowest-energy solution conformation.

Computational Chemistry Workflow: A Predictive Framework

Computational modeling is an indispensable tool for exploring the conformational space and understanding the electronic properties of a molecule.[8][9]

Caption: Workflow for computational conformational analysis.

Step-by-Step Computational Protocol:

  • Potential Energy Surface (PES) Scan:

    • Rationale: To systematically explore the conformational space and identify all stable conformers (local energy minima).

    • Protocol:

      • Construct an initial 3D model of the molecule.

      • Select the key torsion angles (τ1 and τ2).

      • Perform a relaxed PES scan using a quantum mechanical method (e.g., DFT). This involves rotating one torsion angle in discrete steps (e.g., 15°) while allowing all other geometric parameters to relax at each step.

  • Geometry Optimization and Frequency Analysis:

    • Rationale: To find the exact lowest-energy structure for each identified conformer and to confirm they are true energy minima.

    • Protocol:

      • Take the approximate geometries of the minima from the PES scan.

      • Perform a full geometry optimization without constraints using a higher level of theory and a larger basis set (e.g., B3LYP/6-311G(d,p)).

      • Perform a vibrational frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum.[9]

Predicted Supramolecular Assembly and Intermolecular Interactions

The functional groups on (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid create a high potential for robust intermolecular interactions, which will govern its crystal packing.

  • Carboxylic Acid Dimers: The most dominant interaction is expected to be the formation of strong, centrosymmetric hydrogen-bonded dimers between the carboxylic acid groups of two molecules. This is a classic and highly stable motif for carboxylic acids in the solid state.

  • N-H···O/N Interactions: The nitro group's oxygen atoms are excellent hydrogen bond acceptors and could interact with C-H donors from neighboring molecules.

  • π–π Stacking: The electron-deficient pyrazole ring (due to the nitro group) could engage in π–π stacking interactions with adjacent rings.[1][3]

Analysis of these interactions is powerfully aided by Hirshfeld surface analysis , a computational tool used to visualize and quantify intermolecular contacts in a crystal lattice, providing a detailed fingerprint of the packing environment.[1][3][9]

Conclusion

The molecular structure of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid is characterized by a planar pyrazole core with a flexible N-acetic acid side chain. Its conformation is dictated by the rotational freedom around the N1-CH₂ and CH₂-COOH bonds, with steric hindrance from the 5-methyl group playing a crucial role in determining the lowest-energy state. While this guide provides a robust, theory-grounded prediction of its structural features, definitive characterization necessitates the integrated experimental and computational workflows detailed herein. The elucidation of its precise 3D structure and intermolecular interaction patterns is a critical step towards understanding its bioactivity and unlocking its full potential in drug development and materials science.

References

  • Vinaya, V. et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Acta Crystallographica Section E: Crystallographic Communications, E80, 1354-1358. Available at: [Link]

  • ResearchGate. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Available at: [Link]

  • Etta, E. et al. (2021). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 26(16), 4966. Available at: [Link]

  • PubMed. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1 H-pyrazol-3-yl 4-nitro-benzene-sulfonate at 90 K. Available at: [Link]

  • May, J. C. et al. (2024). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. Acta Crystallographica Section E: Crystallographic Communications, E80, 1032-1037. Available at: [Link]

  • ResearchGate. (2015). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Available at: [Link]

  • Pop, R. et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8201. Available at: [Link]

  • El-Sayed, M. A. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Journal of Pharmaceutical and Medicinal Chemistry, 10(1), 1-10. Available at: [Link]

  • Alam, S. et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(11), 3132. Available at: [Link]

  • ResearchGate. (2023). 2D and 3D-QSAR Modeling of 1H‑Pyrazole Derivatives as EGFR Inhibitors: Molecular Docking, and Pharmacokinetic Profiling. Available at: [Link]

  • ResearchGate. (2012). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Available at: [Link]

  • da Silva, J. G. et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • Dawood, D. H. et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14, 219-231. Available at: [Link]

  • ResearchGate. (2024). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. Available at: [Link]

  • Thiruppathi, A. et al. (2025). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 337, 126940. Available at: [Link]

  • MDPI. (2024). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Molbank, 2024(3), M1911. Available at: [Link]

Sources

Methodological & Application

Mass spectrometry of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Mass Spectrometry of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid

Authored by: A Senior Application Scientist

Introduction

(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from anti-inflammatory to anticancer therapies.[1][2][3][4] The precise structural characterization and sensitive quantification of such molecules are paramount in drug discovery, development, and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity, specificity, and structural elucidation capabilities.

This document provides a comprehensive guide to the analysis of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid using Electrospray Ionization (ESI) Mass Spectrometry. We will delve into the rationale behind method development, provide detailed experimental protocols, and interpret the resulting mass spectra, establishing a robust framework for researchers and drug development professionals.

Physicochemical Properties & Ionization Strategy

The molecular structure of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid (Molecular Formula: C₆H₇N₃O₄, Exact Mass: 185.0437) dictates the optimal mass spectrometric approach. The presence of a carboxylic acid moiety makes the molecule acidic and thus highly suitable for negative ion mode electrospray ionization (ESI). In solution, the carboxylic acid readily loses a proton to form a carboxylate anion, [M-H]⁻. ESI is a "soft" ionization technique that transfers these pre-formed ions from the liquid phase to the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule.[5][6]

Negative ion mode is the logical choice, as deprotonation of the carboxylic acid is a highly efficient ionization pathway compared to protonation in positive mode, which would be less favorable.[7][8]

Experimental Workflow: From Sample to Spectrum

The overall analytical process is a systematic workflow designed to ensure reproducibility and data integrity. Each step, from sample preparation to data analysis, is critical for achieving high-quality results.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Vortex & Sonicate B->C D Serial Dilution to Working Concentration (e.g., 1 µg/mL) C->D E Inject Sample into LC-MS System D->E Transfer to Autosampler Vial F Chromatographic Separation (Reversed-Phase C18) E->F G Electrospray Ionization (ESI) Negative Mode F->G H Mass Analysis (Full Scan & MS/MS) G->H I Extract Ion Chromatogram for [M-H]⁻ J Analyze Full Scan Spectrum (Confirm Molecular Weight) I->J K Interpret MS/MS Spectrum (Structural Elucidation) J->K

Caption: Experimental workflow for LC-MS analysis.

Detailed Analytical Protocols

These protocols are designed for a standard Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) mass spectrometer but can be adapted for other instruments like triple quadrupoles or Orbitraps.

Protocol 1: Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid standard.

  • Dissolve the standard in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water.

  • Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with the same 50:50 acetonitrile:water diluent to achieve a final concentration of 1 µg/mL.

  • Transfer the working solution to an autosampler vial for analysis.

Self-Validation Note: Always prepare a "blank" sample using only the diluent to run between samples. This helps to check for carryover and system contamination, ensuring the trustworthiness of the results.

Protocol 2: LC-MS Method
  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase, 2.1 mm x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: Deionized water with 0.1% ammonium hydroxide.

    • Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) System:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative.

    • Capillary Voltage: -3.5 kV.

    • Nebulizer Gas (N₂): 45 psi.

    • Drying Gas (N₂): 10 L/min.

    • Gas Temperature: 325 °C.

    • Acquisition Mode:

      • MS1 (Full Scan): Mass range of m/z 50-300.

      • MS2 (Tandem MS): Target precursor ion m/z 184.04. Apply a collision energy ramp (e.g., 10-40 eV) to observe a full range of fragment ions.

Rationale for Method Choices: The use of a C18 column provides excellent retention for this moderately polar molecule. The basic mobile phase (ammonium hydroxide) promotes deprotonation of the carboxylic acid, enhancing the ESI signal in negative mode.

Results and Discussion: Deciphering the Mass Spectrum

Full Scan (MS1) Analysis

In the full scan mode, the primary ion observed is the deprotonated molecule, [M-H]⁻.

  • Calculated m/z for [C₆H₆N₃O₄]⁻: 184.0364

  • Observed m/z: Expected to be within 5 ppm of the calculated mass on a high-resolution instrument.

This peak confirms the molecular weight of the analyte and serves as the precursor ion for subsequent fragmentation analysis.

Tandem MS (MS/MS) Fragmentation Analysis

The fragmentation of the [M-H]⁻ ion (m/z 184.04) provides a structural fingerprint of the molecule. The fragmentation is dominated by predictable losses from the functional groups. The most common fragmentation pathways for nitroaromatic carboxylic acids involve decarboxylation and losses related to the nitro group.[7][9][10]

Table 1: Key Fragment Ions of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid

Observed m/zCalculated m/zElemental CompositionNeutral LossProposed Fragment Structure
184.0364184.0364[C₆H₆N₃O₄]⁻-Deprotonated Parent Molecule
138.0261138.0258[C₅H₄N₃O₂]⁻CO₂ + H₂Deprotonated, decarboxylated, and dehydrogenated
110.0356110.0354[C₄H₄N₃]⁻CO₂ + H₂ + COSubsequent loss of CO from m/z 138
94.040794.0405[C₄H₄N₂]⁻CO₂ + NO₂Decarboxylation and loss of nitro group

Note: Calculated m/z values are for the monoisotopic masses.

The primary and most facile fragmentation is the neutral loss of CO₂ (44 Da) from the carboxylate anion.[7] This is a charge-remote fragmentation that results in a highly stable carbanion. Subsequent fragmentations originate from this initial product ion. The pyrazole ring itself can undergo cleavage, typically involving the loss of molecules like HCN.[9][11]

Proposed Fragmentation Pathway

The fragmentation cascade can be visualized to understand the relationships between the observed ions. The initial loss of carbon dioxide is the key step that initiates further fragmentation of the pyrazole ring and the nitro group.

Fragmentation cluster_M [M-H]⁻ cluster_F1 Loss of CO₂ cluster_F2 Loss of NO₂ from m/z 140 cluster_F3 Loss of CH₂O from m/z 140 M m/z 184.04 [C₆H₆N₃O₄]⁻ F1 m/z 140.05 [C₅H₆N₃O₂]⁻ M->F1 - CO₂ (44 Da) F2 m/z 94.04 [C₅H₆N]⁻ F1->F2 - NO₂ (46 Da) F3 m/z 110.04 [C₄H₄N₃O]⁻ F1->F3 - CH₂O (30 Da)

Sources

Application Notes & Protocols for the In Vitro Anticancer Screening of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Novel Pyrazole Derivatives in Oncology

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse pharmacological activities.[1] In oncology, pyrazole derivatives have been successfully developed into FDA-approved drugs and are the subject of extensive research for their potential to target various hallmarks of cancer.[2][3] These compounds have demonstrated a wide range of anticancer mechanisms, including the inhibition of critical signaling molecules like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin, thereby interfering with cancer cell proliferation, survival, and angiogenesis.[2][4][5]

This document provides a comprehensive guide for the initial in vitro anticancer screening of a novel compound, (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid . The presence of the nitro group, a known pharmacophore in various bioactive molecules, combined with the pyrazole acetic acid scaffold, suggests a potential for interesting biological activity.[6] These application notes are designed for researchers, scientists, and drug development professionals to conduct a systematic evaluation of this compound's cytotoxic and potential mechanistic effects on cancer cell lines. The protocols herein are established, robust, and designed to generate reliable and reproducible data, forming a critical first step in the drug discovery pipeline.[7][8]

Compound Management and Preparation

Proper handling and preparation of the test compound are paramount for accurate and reproducible results.

  • Compound Solubility Testing : Before initiating biological assays, the solubility of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid must be determined in various solvents.

    • Primary Solvent : Due to its common use in cell culture and low toxicity at working concentrations, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent.

    • Procedure : Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% cell culture grade DMSO. Ensure complete dissolution, using gentle warming or sonication if necessary. Observe for any precipitation.

    • Working Solutions : Subsequent dilutions should be made in serum-free cell culture medium to the desired final concentrations. It is critical to ensure that the final concentration of DMSO in the cell culture wells does not exceed a non-toxic level, typically ≤ 0.5%, as higher concentrations can independently affect cell viability.

  • Stock Solution Storage :

    • Aliquot the high-concentration stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store the aliquots at -20°C or -80°C, protected from light.

Experimental Workflow for Anticancer Screening

A tiered approach is recommended for the efficient evaluation of a novel compound. This workflow progresses from broad cytotoxicity screening to more focused mechanistic assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Advanced Analysis A Compound Preparation (Stock Solution in DMSO) B Cell Line Selection (e.g., MCF-7, A549, HCT116) A->B C MTT Cytotoxicity Assay (Determine IC50 values) B->C D Apoptosis Assay (Annexin V / PI Staining) C->D If IC50 is potent E Cell Cycle Analysis (Propidium Iodide Staining) F Target Identification (e.g., Western Blot, Kinase Assays) E->F Based on Apoptosis/ Cell Cycle Data

Caption: A tiered workflow for the in vitro evaluation of novel anticancer compounds.

Detailed Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10]

Causality : This assay is a crucial first step to determine if the compound has a cytotoxic or growth-inhibitory effect and to quantify its potency by calculating the half-maximal inhibitory concentration (IC50).[5][11]

Materials :

  • Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid (Test Compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology :

  • Cell Seeding :

    • Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the test compound in serum-free medium from your DMSO stock. A typical concentration range for initial screening is 0.1, 1, 10, 50, and 100 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "no-cell" blank control (medium only).

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (in triplicate).

    • Incubate for the desired exposure time, typically 24, 48, or 72 hours.

  • MTT Incubation :

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[12]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization :

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[12]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition :

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]

Data Presentation and Analysis :

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
Vehicle Control (0)1.2540.08100.0
0.11.2110.0796.6
11.0530.0684.0
100.6320.0450.4
500.2150.0317.1
1000.1180.029.4
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[13]

Causality : In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify these early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[13]

Materials :

  • Cells treated with the test compound (at IC50 and 2x IC50 concentrations) for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Cold PBS.

  • Flow cytometer.

Step-by-Step Methodology :

  • Cell Treatment and Harvesting :

    • Seed cells in 6-well plates and treat with the test compound as determined from the MTT assay. Include an untreated control.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA, ensuring to neutralize the trypsin promptly.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[15]

  • Cell Washing :

    • Discard the supernatant and wash the cells twice with cold PBS to remove any residual medium.[15]

  • Staining :

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[16]

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[15][17]

  • Sample Preparation for Analysis :

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[17]

    • Keep the samples on ice and protected from light until analysis. Analyze within one hour for best results.[15]

  • Flow Cytometry Analysis :

    • Analyze the samples on a flow cytometer, exciting FITC at 488 nm and detecting emission at ~530 nm, and PI emission at >670 nm.

    • Collect data for at least 10,000 events per sample.

Data Presentation and Analysis :

The results are typically displayed as a quadrant plot:

  • Lower-Left (Annexin V- / PI-) : Live cells

  • Lower-Right (Annexin V+ / PI-) : Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+) : Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+) : Necrotic cells

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic% Necrotic
Untreated Control95.22.11.51.2
Vehicle Control94.82.51.61.1
Compound (IC50)45.335.815.43.5
Compound (2x IC50)15.748.232.14.0
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).

Causality : Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints, preventing cancer cells from progressing through the division cycle. PI is a stoichiometric DNA intercalating agent, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.[18] This allows for the differentiation of cells in G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.

Materials :

  • Cells treated with the test compound (at IC50 concentration) for 24-48 hours.

  • Cold 70% ethanol.

  • PBS.

  • PI staining solution (e.g., 50 µg/mL PI in PBS).[18]

  • RNase A solution (e.g., 100 µg/mL).[18]

  • Flow cytometer.

Step-by-Step Methodology :

  • Cell Harvesting and Fixation :

    • Harvest approximately 1-2 x 10^6 cells post-treatment.

    • Wash the cells once with PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.[19]

    • Incubate at 4°C for at least 30 minutes (or store at -20°C for longer periods).[19]

  • Cell Rehydration and Staining :

    • Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) to pellet them.

    • Carefully decant the ethanol and wash the cells twice with PBS.[20]

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade double-stranded RNA, which PI can also bind to, ensuring specificity for DNA.[18]

    • Incubate for 30 minutes at room temperature, protected from light.[20]

  • Flow Cytometry Analysis :

    • Analyze the samples by flow cytometry, collecting the PI signal on a linear scale.[21]

    • Use pulse processing (e.g., plotting pulse width vs. pulse area) to gate out cell doublets and aggregates, ensuring analysis is performed on single cells.[20]

Data Presentation and Analysis :

The data is presented as a histogram of DNA content. Software is used to model the peaks and calculate the percentage of cells in each phase.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Untreated Control65.420.114.5
Vehicle Control64.920.514.6
Compound (IC50)25.315.259.5

Postulated Mechanisms of Action & Future Directions

The results from the primary screening and mechanistic assays will guide further investigation. Pyrazole derivatives are known to interact with a multitude of cellular targets.[5] For instance, an observed G2/M arrest could suggest an interaction with microtubule dynamics or CDK1/Cyclin B complexes. A strong apoptotic response could point towards modulation of the Bcl-2 family of proteins or activation of caspase cascades.

G cluster_0 Potential Signaling Pathways Compound (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid EGFR EGFR Compound->EGFR Inhibition? CDK2 CDK2/ Cyclin E Compound->CDK2 Inhibition? Tubulin Tubulin Compound->Tubulin Disruption? G1_S G1/S Transition EGFR->G1_S Promotes CDK2->G1_S Drives G2_M G2/M Arrest Tubulin->G2_M Affects Apoptosis Apoptosis G1_S->Apoptosis Arrest leads to G2_M->Apoptosis Arrest leads to

Caption: Hypothetical targets for pyrazole derivatives leading to cell cycle arrest and apoptosis.

Future work should focus on validating these hypotheses using techniques such as Western blotting to probe for changes in the expression and phosphorylation status of key cell cycle and apoptosis regulatory proteins (e.g., p53, p21, caspases, PARP, cyclins).

References

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PMC - NIH. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Available at: [Link]

  • Synthesis, Characterization and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles. MDPI. Available at: [Link]

  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty Journals. Available at: [Link]

  • Virtual Screening-Based Study of Novel Anti-Cancer Drugs Targeting G-Quadruplex. MDPI. Available at: [Link]

  • Propidium Iodide Cell Cycle Staining Protocol. Flow Cytometry Core Facility. Available at: [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. Available at: [Link]

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link]

  • (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. Available at: [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • The Annexin V Apoptosis Assay. University of Virginia. Available at: [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC - PubMed Central. Available at: [Link]

  • In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]

  • 5-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrobenzoyl). MDPI. Available at: [Link]

Sources

Application Notes and Protocols for Antimicrobial Activity Assays of Pyrazole Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Promise of Pyrazole Acetic Acid Derivatives in Antimicrobial Research

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Pyrazole and its derivatives have emerged as a pharmacologically significant scaffold, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Specifically, pyrazole acetic acid derivatives are a class of synthetic compounds that have garnered considerable interest for their potential as potent antimicrobial agents.[3] Their unique structural features offer opportunities for diverse chemical modifications, enabling the exploration of structure-activity relationships to optimize their efficacy against a broad spectrum of pathogens.

This comprehensive guide, designed for researchers and drug development professionals, provides a detailed framework for evaluating the in vitro antimicrobial activity of novel pyrazole acetic acid derivatives. Grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI), this document outlines the principles, step-by-step protocols, and data interpretation for two fundamental antimicrobial susceptibility testing (AST) methods: the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion assay for assessing the zone of inhibition (ZOI). Beyond procedural instructions, this guide delves into the rationale behind experimental choices, offers insights into troubleshooting common challenges such as compound solubility, and discusses the potential mechanisms of action of pyrazole derivatives.

Foundational Principles of Antimicrobial Susceptibility Testing

The primary objective of antimicrobial susceptibility testing is to determine the effectiveness of a compound against a specific microorganism. This is achieved by bringing the microorganism into contact with varying concentrations of the test compound and observing the extent of growth inhibition. The choice of assay depends on several factors, including the research question, the physicochemical properties of the test compound, and the desired level of quantitative data.

For novel synthetic compounds like pyrazole acetic acid derivatives, it is crucial to employ standardized methods to ensure the reliability and reproducibility of the results. The CLSI provides globally recognized guidelines for AST, which are essential for the comparative evaluation of new antimicrobial candidates.[4][5]

Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] This assay is performed in 96-well microtiter plates, allowing for the simultaneous testing of multiple compounds and concentrations. The CLSI document M07 provides a detailed protocol for this method.[4][7][8]

Causality Behind Experimental Choices in Broth Microdilution:
  • Standardized Inoculum: The use of a standardized bacterial suspension, typically adjusted to a 0.5 McFarland turbidity standard, is critical for ensuring reproducibility. A higher inoculum density can lead to falsely elevated MIC values, while a lower density can result in falsely low MICs.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium for routine susceptibility testing of non-fastidious, rapidly growing bacteria. The concentrations of divalent cations like calcium and magnesium are adjusted as they can influence the activity of certain antimicrobial agents.

  • Serial Two-Fold Dilutions: This systematic dilution series allows for the precise determination of the MIC value across a clinically relevant concentration range.

  • Inclusion of Controls: Positive (no antimicrobial), negative (no bacteria), and solvent controls are essential for validating the assay. The positive control ensures the viability of the microorganism, the negative control confirms the sterility of the medium, and the solvent control accounts for any potential inhibitory effects of the solvent used to dissolve the test compound.

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Pyrazole Acetic Acid Derivative Stock Solution P2 Perform Serial Dilutions in CAMHB P1->P2 A1 Dispense Diluted Compounds into 96-Well Plate P2->A1 P3 Prepare Standardized Bacterial Inoculum (0.5 McFarland) A2 Inoculate Wells with Bacterial Suspension P3->A2 A1->A2 A3 Incubate at 35-37°C for 16-20 hours A2->A3 D1 Visually Inspect for Bacterial Growth (Turbidity) A3->D1 D2 Determine the Lowest Concentration with No Visible Growth (MIC) D1->D2

Caption: Workflow for the Broth Microdilution Assay.

Detailed Protocol: Broth Microdilution Assay

Materials:

  • Pyrazole acetic acid derivatives

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well flat-bottom microtiter plates

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Multichannel pipette

  • Incubator (35-37°C)

Step-by-Step Methodology:

  • Preparation of Test Compounds:

    • Dissolve the pyrazole acetic acid derivatives in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Due to the often-limited aqueous solubility of pyrazole derivatives, DMSO is a commonly used solvent.[2]

    • Perform serial two-fold dilutions of the stock solution in CAMHB to obtain a range of concentrations. The final concentration of DMSO in the wells should not exceed 1% to avoid solvent-induced toxicity to the bacteria.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a suitable agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Assay Setup:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of the appropriate pyrazole acetic acid derivative dilution to the corresponding wells, starting from the highest concentration.

    • Include the following controls:

      • Positive Control: Wells containing CAMHB and the bacterial inoculum (no test compound).

      • Negative Control: Wells containing only CAMHB (no bacteria or test compound).

      • Solvent Control: Wells containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay.

      • Reference Antibiotic Control: Wells with serial dilutions of a standard antibiotic.

    • Add 50 µL of the diluted bacterial suspension to all wells except the negative control wells. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Data Interpretation:

    • After incubation, visually inspect the wells for turbidity. Bacterial growth is indicated by a cloudy appearance.

    • The MIC is the lowest concentration of the pyrazole acetic acid derivative at which there is no visible growth.[6]

Hypothetical Data Presentation: MIC Values
CompoundS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Pyrazole Derivative A8160.5
Pyrazole Derivative B480.5
Pyrazole Derivative C>64>640.5

Agar Well Diffusion Assay: A Qualitative Assessment of Antimicrobial Activity

The agar well diffusion method is a widely used preliminary assay to screen for antimicrobial activity.[9] This method involves introducing the test compound into a well made in an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses through the agar, and if it is effective against the microorganism, a clear zone of no growth, known as the zone of inhibition (ZOI), will be observed around the well. The diameter of the ZOI is proportional to the susceptibility of the microorganism to the compound. The CLSI document M02 provides standardized procedures for this type of diffusion test.[10]

Causality Behind Experimental Choices in Agar Well Diffusion:
  • Mueller-Hinton Agar (MHA): This is the standard medium for the agar diffusion method. Its composition is well-defined and supports the growth of most common pathogens, and it has minimal interaction with antimicrobial agents.

  • Lawn Culture: A uniform "lawn" of bacteria is created on the agar surface to ensure that the ZOI is a result of the antimicrobial activity of the test compound and not due to inconsistent bacterial growth.

  • Well Creation: Creating a well in the agar allows for the containment of a specific volume of the test compound solution, which then diffuses radially into the surrounding medium.

Experimental Workflow: Agar Well Diffusion

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Pyrazole Acetic Acid Derivative Solution A3 Add Test Compound Solution to Wells P1->A3 P2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) A1 Inoculate Agar Surface with Bacterial Suspension (Lawn Culture) P2->A1 P3 Prepare Mueller-Hinton Agar Plates P3->A1 A2 Create Wells in the Agar A1->A2 A2->A3 A4 Incubate at 35-37°C for 16-20 hours A3->A4 D1 Measure the Diameter of the Zone of Inhibition (mm) A4->D1

Sources

Protocol for the Recrystallization of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Purification of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid

Abstract

(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetic acid (CAS 1001611-09-1) is a heterocyclic building block of interest in medicinal chemistry and materials science.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent steps, and complicate structural analysis. Recrystallization is a powerful and economical technique for purifying solid organic compounds. This document provides a detailed protocol and the underlying scientific principles for the recrystallization of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid. It is designed for researchers, chemists, and drug development professionals requiring high-purity material for their work. The protocol emphasizes a systematic approach to solvent selection, followed by a robust methodology for obtaining high-quality crystals.

Introduction: The Rationale for Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system. The fundamental principle is that most organic solids are more soluble in a hot solvent than in a cold one. A successful recrystallization protocol hinges on selecting a solvent that dissolves the target compound completely at or near its boiling point but allows it to crystallize out upon cooling, while the impurities either remain dissolved in the cold solvent (the "mother liquor") or are insoluble in the hot solvent and can be removed by filtration.

The molecular structure of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid, featuring a polar pyrazole ring, a nitro group, and a carboxylic acid moiety, dictates its solubility profile.[1] The carboxylic acid group provides an acidic proton, suggesting solubility in polar protic solvents (like alcohols and water) and the ability to form salts. The nitro group further enhances the compound's polarity. This application note guides the user through a logical solvent screening process to develop an optimized purification procedure.

Physicochemical Properties & Solvent Selection

The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should:

  • Exhibit a steep solubility curve: It should dissolve a large amount of the compound when hot and a very small amount when cold.

  • Not react with the compound: The solvent must be chemically inert to the pyrazole derivative.

  • Have a relatively low boiling point: This facilitates easy removal from the purified crystals during the drying step.

  • Dissolve impurities readily at all temperatures or not at all: This ensures impurities are separated from the desired product.

Given the polar and acidic nature of the target molecule, the following solvents are recommended for initial screening. This selection is based on general principles for purifying pyrazole carboxylic acids and related nitroaromatic compounds.[2][3][4]

Solvent ClassRecommended Solvents for ScreeningRationale & Expected Solubility
Polar Protic Ethanol, Methanol, Isopropanol, Water, Acetic AcidThe carboxylic acid and nitro groups should interact favorably with these solvents via hydrogen bonding. Water may be a good anti-solvent or part of a co-solvent system with an alcohol.
Polar Aprotic Ethyl Acetate, Acetonitrile, AcetoneThese solvents offer moderate polarity. Ethyl acetate is often an excellent choice for compounds with moderate polarity and hydrogen-bonding capabilities.[5][6]
Nonpolar Toluene, Heptane, HexaneThe compound is expected to have very low solubility in these solvents. They are primarily useful as anti-solvents to induce precipitation when added to a solution in a "good" solvent.[7]
Co-solvent Systems Ethanol/Water, Ethyl Acetate/HeptaneA mixture of a "good" solvent and a "poor" solvent can be fine-tuned to achieve the ideal solubility profile, often providing superior results to a single-solvent system.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the recrystallization process, from the initial crude material to the final, purified product.

RecrystallizationWorkflow Crude Crude Solid (Target Compound + Impurities) Dissolve 1. Dissolution Dissolve in minimum volume of hot solvent Crude->Dissolve Filter 2. Hot Filtration (Optional) Remove insoluble impurities Dissolve->Filter Cool 3. Crystallization Slowly cool solution to induce crystal formation Filter->Cool Hot Filtrate InsolubleImp Insoluble Impurities Filter->InsolubleImp Isolate 4. Isolation Collect crystals by vacuum filtration Cool->Isolate Wash 5. Washing Wash crystals with a small volume of cold, fresh solvent Isolate->Wash MotherLiquor Mother Liquor (Soluble Impurities) Isolate->MotherLiquor Filtrate Dry 6. Drying Dry crystals under vacuum to remove residual solvent Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for the purification of a solid organic compound by recrystallization.

Detailed Recrystallization Protocol

This protocol assumes a suitable solvent (or co-solvent system) has been identified through preliminary screening.

Materials & Equipment:

  • Crude (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (at least two sizes)

  • Hotplate with stirring capability

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper (for hot filtration)

  • Büchner funnel and flask

  • Vacuum source

  • Spatula and glass rod

  • Watch glass

  • Drying oven or vacuum desiccator

Step 1: Dissolution
  • Place the crude (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

  • Add a small portion of the chosen solvent, enough to create a slurry.

  • Gently heat the mixture on a hotplate with stirring. Add the solvent in small increments until the solid just dissolves completely.

    • Scientist's Note: It is crucial to use the minimum amount of hot solvent required for dissolution. Using an excessive amount of solvent will significantly reduce the yield of recovered crystals upon cooling.

Step 2: Hot Filtration (Optional)
  • Rationale: This step is necessary only if insoluble impurities (e.g., dust, non-soluble side products) are observed in the hot solution.

  • Pre-heat a second Erlenmeyer flask and a stemless funnel on the hotplate. Place a piece of fluted filter paper in the funnel.

  • Quickly pour the hot, saturated solution through the pre-heated filtration setup into the clean, hot flask.

    • Scientist's Note: This step must be performed quickly to prevent the solution from cooling and crystallizing prematurely in the funnel, which would clog the filter paper.

Step 3: Cooling and Crystallization
  • Remove the flask containing the hot solution from the heat source and cover it with a watch glass.

  • Allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.

    • Rationale: Slow cooling promotes the formation of larger, more well-defined crystals, which are typically purer as they exclude impurities from their growing lattice structure more effectively. Rapid cooling can cause the compound to precipitate as a fine powder, trapping impurities.

  • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for 15-30 minutes to maximize the yield.[2]

Step 4: Isolation by Vacuum Filtration
  • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of the cold recrystallization solvent and apply the vacuum to ensure a good seal.

  • Pour the cold crystal slurry into the center of the Büchner funnel. Use a spatula to transfer any remaining crystals.

  • Keep the vacuum on to pull the mother liquor through the filter, leaving the crystals on the paper.

Step 5: Washing the Crystals
  • With the vacuum still applied, wash the crystals with a very small amount of ice-cold fresh solvent. This helps to remove any residual mother liquor adhering to the crystal surfaces.[2]

  • Allow the vacuum to run for several minutes to pull air through the crystals and begin the drying process.

Step 6: Drying
  • Carefully remove the filter cake of crystals from the funnel onto a pre-weighed watch glass.

  • Break up the crystal mass gently to facilitate drying.

  • Dry the crystals to a constant weight. This can be done by air drying, placing them in a low-temperature vacuum oven, or in a desiccator under vacuum.

    • Scientist's Note: The final product should be a free-flowing crystalline solid. The absence of solvent can be confirmed by weighing the product until a constant mass is achieved.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling Too much solvent was used; the compound is highly soluble even when cold.1. Boil off some of the solvent to re-concentrate the solution and attempt to cool again. 2. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy (the cloud point), then gently warm until clear and re-cool.
"Oiling Out" Occurs The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated.1. Re-heat the solution to dissolve the oil, then add more solvent before allowing it to cool again. 2. Try a lower-boiling point solvent or a co-solvent system. 3. Induce crystallization by scratching the inside of the flask with a glass rod below the solvent line.[2]
Low Recovery Yield Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in cold solvent.1. Re-concentrate the mother liquor and cool for a "second crop" of crystals (note: this crop may be less pure). 2. Ensure filtration apparatus is properly pre-heated. 3. Use a different solvent with a more favorable solubility profile.
Colored Impurities Remain Impurities have similar solubility; impurities are adsorbed onto the crystal surface.1. Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use sparingly, as it can also adsorb the target compound. 2. A second recrystallization may be necessary.

References

  • Gore, V. G., et al. (2011). Method for purifying pyrazoles.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

  • Patel, A., et al. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. [Link]

  • Krasavin, M., et al. (2025). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv. [Link]

  • IntechOpen. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • Al-Masoudi, N. A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells. PubMed Central. [Link]

  • Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. [Link]

  • ResearchGate. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]

  • Sanofi. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Şener, A., et al. (2014). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Parrish, D. A., et al. (2025). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl). National Institutes of Health. [Link]

  • Kumar, D., et al. (2016). 5-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrobenzoyl). MDPI. [Link]

  • Ferreira, I. C. F. R., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Reddy, C. S., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. [Link]

  • Yathirajan, H. S., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. PubMed Central, NIH. [Link]

  • Gâz, S. A., et al. (2018). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. MDPI. [Link]

  • ChemBK. (n.d.). 2-(((5-Methyl-3-nitro-1h-pyrazol-1-yl)methyl)sulfonyl)acetic acid. Retrieved from [Link]

  • Anliane. (n.d.). (5-METHYL-4-NITRO-PYRAZOL-1-YL)-ACETIC ACID. Retrieved from [Link]

Sources

Application Notes and Protocols for Cell-Based Assays to Determine the Bioactivity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrazole Derivatives

Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique chemical architecture allows for a broad spectrum of pharmacological activities, with many derivatives demonstrating promising anticancer, anti-inflammatory, and kinase inhibitory properties. Notably, several FDA-approved drugs incorporate the pyrazole scaffold, underscoring its clinical relevance. The bioactivity of these compounds often stems from their ability to interact with specific molecular targets within cellular signaling pathways, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and other key players in cell proliferation and survival.[1][2][3] Consequently, robust and reliable cell-based assays are paramount for elucidating the mechanisms of action, determining potency, and guiding the development of novel pyrazole-based therapeutics.

This comprehensive guide provides detailed protocols and expert insights into a suite of essential cell-based assays for characterizing the bioactivity of pyrazole derivatives. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and reproducibility.

Section 1: Assessing Cytotoxicity and Cell Viability

A primary step in evaluating the bioactivity of a novel compound is to determine its effect on cell viability and proliferation. Cytotoxicity assays are fundamental for establishing a dose-response relationship and calculating key parameters such as the half-maximal inhibitory concentration (IC50).

Principle of Tetrazolium Salt-Based Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol: MTT Assay for IC50 Determination

Materials:

  • Adherent cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[4]

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (absorbance at 490 nm or 590 nm)[4][5]

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete medium.[5]

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivative in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO in medium) and a positive control if available.

    • Incubate for 24-72 hours, depending on the experimental design.[5]

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution to each well.[5]

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.[5]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[4][5]

  • Data Acquisition:

    • Measure the absorbance at 490 nm or 590 nm using a plate reader.[4][5]

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[6]

Alternative Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a more sensitive alternative that measures ATP levels, a direct indicator of metabolically active cells.[7][8] This assay is less prone to interference from colored compounds.

ParameterMTT AssayCellTiter-Glo® Assay
Principle Colorimetric (Formazan production)Luminescent (ATP measurement)
Endpoint AbsorbanceLuminescence
Sensitivity LowerHigher[7]
Interference Prone to colorimetric interferenceLess prone to interference
Troubleshooting Cytotoxicity Assays
ProblemPossible CauseSolution
High variability between replicates Uneven cell seeding, pipetting errors.[9]Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully.
Low signal Insufficient cell number, short incubation time.[10]Optimize cell seeding density and incubation time.[10]
High background Contamination, interference from the compound.Check for contamination. Run a compound-only control to check for interference.

Section 2: Elucidating the Mechanism of Cell Death: Apoptosis Assays

Many pyrazole derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death.[11]

Principle of Annexin V/Propidium Iodide (PI) Staining

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[12]

Protocol: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

Materials:

  • Cells treated with the pyrazole derivative

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your target cells by treating them with the pyrazole derivative at the desired concentration and time. Include a vehicle-treated negative control.

    • Harvest 1-5 x 10^5 cells by centrifugation.[13]

    • Wash the cells once with cold 1X PBS.[13]

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[13]

    • Analyze the cells by flow cytometry immediately (within 1 hour).[13]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Diagram: Experimental Workflow for Apoptosis Assay

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis A Seed and Treat Cells with Pyrazole Derivative B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the Dark D->E F Add Binding Buffer E->F G Acquire Data on Flow Cytometer F->G H Gating and Quadrant Analysis G->H

Caption: Workflow for Annexin V/PI apoptosis detection.

Troubleshooting Apoptosis Assays
ProblemPossible CauseSolution
High percentage of necrotic cells Harsh cell handling, high compound concentration.[14]Handle cells gently. Optimize the compound concentration and incubation time.[14]
Weak or no Annexin V signal Insufficient incubation time, loss of Ca2+ in buffer.Increase incubation time. Ensure the binding buffer contains adequate Ca2+.
Signal in unstained control Autofluorescence.Use an unstained control to set the baseline fluorescence.

Section 3: Investigating Effects on Cell Cycle Progression

Pyrazole derivatives can induce cell cycle arrest at different phases, which is a common mechanism for their antiproliferative activity.

Principle of Cell Cycle Analysis by PI Staining

Propidium iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[15] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. Flow cytometry can be used to quantify the percentage of cells in each phase of the cell cycle.

Protocol: Cell Cycle Analysis using PI and Flow Cytometry

Materials:

  • Cells treated with the pyrazole derivative

  • Cold 70% ethanol[16]

  • PBS

  • PI staining solution (containing RNase A)[17][18]

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest and wash the treated cells with PBS.

    • Fix the cells by adding them dropwise to cold 70% ethanol while gently vortexing.[16]

    • Incubate on ice for at least 30 minutes.[16]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.[17][18]

    • Incubate for 30 minutes at room temperature in the dark.[3]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Diagram: Pyrazole-Induced Cell Cycle Arrest

G G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Pyrazole Pyrazole Derivative Pyrazole->G1 Arrest Pyrazole->G2 Arrest

Caption: Potential cell cycle arrest points by pyrazoles.

Troubleshooting Cell Cycle Analysis
ProblemPossible CauseSolution
Broad G1 and G2 peaks (high CV) Inconsistent staining, cell clumps.[19]Ensure proper fixation and staining. Filter the cell suspension before analysis.
Debris in the low fluorescence region Apoptotic cells.Use a sub-G1 gate to quantify apoptotic cells.
No clear peaks RNA contamination.Ensure RNase A is active and incubation is sufficient.

Section 4: Target-Specific Assays

Many pyrazole derivatives are designed to inhibit specific enzymes, particularly kinases, which are key regulators of cellular processes.

Kinase Inhibition Assays

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[20] A decrease in ADP production in the presence of a pyrazole derivative indicates kinase inhibition.

Reporter Gene Assays

Reporter gene assays are used to monitor the activity of specific signaling pathways.[21] A reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by a transcription factor of interest. Changes in reporter gene expression reflect the activity of the signaling pathway in response to treatment with a pyrazole derivative.

Western Blotting for Protein Expression

Western blotting is a powerful technique to analyze changes in the expression and phosphorylation status of specific proteins within a signaling pathway after treatment with a pyrazole derivative.[22] This can confirm the downstream effects of target engagement. For example, a decrease in the phosphorylation of a kinase's substrate would support an inhibitory mechanism of action.

Diagram: Investigating Kinase Inhibition by Pyrazoles

G cluster_0 Kinase Activity cluster_1 Assay Readouts Pyrazole Pyrazole Derivative Kinase Target Kinase Pyrazole->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream WB Western Blot: ↓ pSubstrate pSubstrate->WB RA Reporter Assay: ↓ Pathway Activity Downstream->RA

Caption: Assays to confirm pyrazole-mediated kinase inhibition.

Conclusion

The cell-based assays outlined in this guide provide a robust framework for characterizing the bioactivity of pyrazole derivatives. By systematically evaluating cytotoxicity, apoptosis, cell cycle effects, and target-specific interactions, researchers can gain a comprehensive understanding of a compound's mechanism of action. This knowledge is crucial for the rational design and development of the next generation of pyrazole-based therapeutics. Adherence to these detailed protocols and troubleshooting guidelines will ensure the generation of high-quality, reproducible data, accelerating the journey from discovery to clinical application.

References

  • Western Blot Troubleshooting: 10 Common Problems and Solutions. (2025). Technology Networks. Retrieved from [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Western blot analysis of apoptosis and cell cycle related proteins in miPS-LLCcm cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Three Common Problems and Solutions of Cell Cycle Detection. (n.d.). Elabscience. Retrieved from [Link]

  • Luciferase Reporter Assay System for Deciphering GPCR Pathways. (2014). PMC. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2020). PMC. Retrieved from [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. (2021). PMC. Retrieved from [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025). BellBrook Labs. Retrieved from [Link]

  • Western blot analysis of cell cycle and apoptosis related proteins. (A)... (n.d.). ResearchGate. Retrieved from [Link]

  • Western Blot Troubleshooting Guide. (n.d.). TotalLab. Retrieved from [Link]

  • MTT assay to determine the IC50 value of the different drugs and... (n.d.). ResearchGate. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Retrieved from [Link]

  • Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. (2025). Elabscience. Retrieved from [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). NIH. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2022). MDPI. Retrieved from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Virginia. Retrieved from [Link]

  • Apoptosis Analysis by Flow Cytometry. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PMC. Retrieved from [Link]

  • Troubleshooting Western Blots with the Western Blot Doctor™. (n.d.). Bio-Rad. Retrieved from [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Sartorius. Retrieved from [Link]

  • Flow cytometry-based apoptosis detection. (n.d.). PMC. Retrieved from [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2021). NIH. Retrieved from [Link]

  • Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories. Retrieved from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Retrieved from [Link]

  • struggling with MTT assay. (2023). Reddit. Retrieved from [Link]

  • CDK9/CyclinK Kinase Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Dual Luciferase Reporter Assay Protocol. (n.d.). Abbkine. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). The Future of Things. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Pyrazole Acetic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrazole acetic acid isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating and purifying these structurally similar compounds. The synthesis of pyrazole acetic acids frequently yields a mixture of regioisomers, primarily 1H-pyrazole-1-acetic acid and 1H-pyrazole-3(5)-acetic acid, presenting significant purification challenges due to their similar physicochemical properties.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the laboratory. Our goal is to equip you with the expertise and practical insights needed to achieve high purity for your target isomers.

Section 1: Troubleshooting Guide - Common Purification Hurdles

This section addresses specific problems you may encounter during the purification of pyrazole acetic acid isomers. Each issue is presented in a question-and-answer format, detailing the cause and providing step-by-step solutions.

Issue 1: Co-elution of Isomers in Column Chromatography

Q1: My pyrazole acetic acid isomers are co-eluting on my silica gel column, or the separation is very poor. What's causing this and how can I improve the resolution?

Root Cause Analysis: The primary reason for co-elution is the similar polarity of the pyrazole acetic acid isomers. The subtle difference in the position of the acetic acid group on the pyrazole ring does not always provide sufficient differentiation in their interaction with the stationary phase, leading to overlapping elution profiles.[1]

Solutions:

  • Optimize the Mobile Phase: A systematic approach to solvent system optimization is crucial.

    • Test a Range of Polarities: Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Run thin-layer chromatography (TLC) with various solvent systems to find the optimal separation. A good starting point for TLC analysis is to aim for an Rf value of 0.2-0.3 for the lower-eluting isomer to maximize separation on the column.[1]

    • Introduce a Third Solvent: Sometimes, a three-component mobile phase can enhance selectivity. For instance, adding a small amount of a more polar solvent like methanol or a less polar solvent like dichloromethane to a hexane/ethyl acetate mixture can alter the interactions between the isomers and the stationary phase.

    • Incorporate an Acidic Modifier: Since the target molecules are carboxylic acids, adding a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase can suppress the ionization of the carboxylic acid group. This leads to more consistent interactions with the silica gel and can result in sharper peaks and improved separation.

  • Modify the Stationary Phase:

    • Switch to a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina, which has different selectivity. Alternatively, for more challenging separations, reverse-phase chromatography on a C18-functionalized silica gel may be effective.[1]

    • Use a Finer Mesh Silica: Employing a higher-resolution stationary phase, such as 230-400 mesh silica gel, can improve separation efficiency.[1]

  • Refine Your Chromatographic Technique:

    • Dry Loading: Instead of loading your sample dissolved in a small amount of solvent, try dry loading. This involves adsorbing your crude product onto a small amount of silica gel and then carefully adding the dry powder to the top of your column. This technique often leads to sharper bands and better separation.[1]

    • Optimize Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide column.

Issue 2: Difficulty in Achieving High Purity by Crystallization

Q2: I'm struggling to purify my target pyrazole acetic acid isomer by recrystallization. The isomers seem to co-crystallize, or the yield is very low.

Root Cause Analysis: Co-crystallization occurs when the isomers have very similar crystal lattice energies and can substitute for one another within the crystal structure. Low yield can be a result of the compound having high solubility in the chosen solvent even at low temperatures.

Solutions:

  • Systematic Solvent Screening:

    • Single Solvent Recrystallization: Test the solubility of your isomeric mixture in a variety of solvents at room temperature and at their boiling points. An ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold. Based on the properties of pyrazole and its derivatives, good starting points include water, ethanol, methanol, ethyl acetate, and acetone.[2]

    • Mixed Solvent Recrystallization: This is often more effective for separating isomers. Dissolve the mixture in a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (one in which it is poorly soluble) until the solution becomes turbid. Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly. Common solvent pairs to try include ethanol/water, methanol/water, and ethyl acetate/hexane.[3]

  • Fractional Crystallization: This technique can be used when there is a slight difference in the solubility of the two isomers in a particular solvent.

    • Dissolve the isomeric mixture in a minimal amount of hot solvent to create a saturated solution.

    • Allow the solution to cool slowly. The less soluble isomer should crystallize out first.

    • Collect the first crop of crystals. These will be enriched in the less soluble isomer.

    • Concentrate the mother liquor and cool again to obtain a second crop of crystals, which will be enriched in the more soluble isomer.

    • Repeat the process on each fraction to achieve the desired purity.

  • pH-Controlled Crystallization: Since these are acidic compounds, their solubility is pH-dependent.

    • Dissolve the isomeric mixture in an aqueous basic solution (e.g., dilute sodium bicarbonate).

    • Slowly acidify the solution with an acid like HCl. The isomers may precipitate at slightly different pH values, allowing for fractional precipitation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key structural differences between 1H-pyrazole-1-acetic acid and 1H-pyrazole-3-acetic acid that affect their purification?

The key difference lies in the point of attachment of the acetic acid moiety to the pyrazole ring. In 1H-pyrazole-1-acetic acid, the substituent is on one of the nitrogen atoms (N1), while in 1H-pyrazole-3-acetic acid, it is on a carbon atom (C3). This seemingly small difference has a significant impact on the molecule's overall polarity, hydrogen bonding capabilities, and crystal packing, which are the fundamental properties exploited during purification. The N-substituted isomer is generally less polar than the C-substituted isomer.

Q2: How can I definitively identify the purified isomers?

A combination of spectroscopic techniques is essential for unambiguous identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling patterns of the pyrazole ring protons will be distinct for each isomer. For 1H-pyrazole-1-acetic acid, you would expect to see three distinct signals for the ring protons, while for 1H-pyrazole-3-acetic acid, you would observe two signals. The methylene protons of the acetic acid group will also have different chemical shifts.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring will also differ between the two isomers. Computational studies on related pyrazole compounds can provide a theoretical basis for expected chemical shifts.[4]

    • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms, thus verifying the isomeric structure.

  • Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns in techniques like Electron Ionization (EI) MS may differ due to the different substitution patterns. The fragmentation of the pyrazole ring and the loss of the acetic acid group can provide clues to the isomer's identity.

Q3: Are there any common impurities I should be aware of during the synthesis and purification of pyrazole acetic acids?

Yes, common impurities can include:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Solvents: Residual solvents from the reaction or purification steps, such as acetic acid if it was used as a catalyst or solvent in the synthesis.[5]

  • Other Isomers: Besides the 1- and 3-substituted isomers, small amounts of the 4-substituted isomer may also be formed depending on the synthetic route.

  • Byproducts: Depending on the specific synthesis, byproducts from side reactions may be present.

Section 3: Experimental Protocols & Data

Protocol 1: Separation of Pyrazole Acetic Acid Isomers by Flash Column Chromatography

This protocol provides a general guideline for separating a mixture of 1H-pyrazole-1-acetic acid and 1H-pyrazole-3-acetic acid.

Materials:

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Acetic acid (optional)

  • Glass column

  • TLC plates (silica gel 60 F254)

Procedure:

  • TLC Analysis: a. Dissolve a small amount of the crude mixture in a suitable solvent (e.g., methanol). b. Spot the solution on a TLC plate. c. Develop the plate in a series of solvent systems with increasing polarity (e.g., 9:1 Hexane:EtOAc, 7:3 Hexane:EtOAc, 1:1 Hexane:EtOAc, 100% EtOAc, 95:5 EtOAc:MeOH). d. Visualize the spots under a UV lamp. e. Select the solvent system that gives the best separation between the two isomer spots with Rf values between 0.2 and 0.5.

  • Column Preparation: a. Prepare a slurry of silica gel in the initial, low-polarity mobile phase. b. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading (Dry Loading Recommended): a. Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., methanol or dichloromethane). b. Add a small amount of silica gel to the solution. c. Evaporate the solvent to obtain a dry, free-flowing powder. d. Carefully add this powder to the top of the packed column.[1]

  • Elution: a. Begin eluting with the low-polarity mobile phase identified in the TLC analysis. b. Gradually increase the polarity of the mobile phase (gradient elution) to elute the isomers. c. Collect fractions and monitor them by TLC to identify the separated isomers.

  • Post-Processing: a. Combine the pure fractions of each isomer. b. Remove the solvent under reduced pressure to obtain the purified products.

Protocol 2: Recrystallization of a Pyrazole Acetic Acid Isomer

This protocol describes a general procedure for purifying a single, enriched isomer by recrystallization.

Procedure:

  • Solvent Selection: a. Place a small amount of the impure isomer in a test tube. b. Add a few drops of a potential solvent and observe the solubility at room temperature. c. If it is insoluble, heat the solvent to its boiling point and observe if the solid dissolves. d. If it dissolves when hot, allow the solution to cool to room temperature and then in an ice bath to see if crystals form. e. An ideal solvent will dissolve the compound when hot but not when cold.

  • Recrystallization: a. Place the impure isomer in an Erlenmeyer flask. b. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. c. If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. d. Perform a hot gravity filtration to remove any insoluble impurities or the charcoal. e. Allow the filtrate to cool slowly to room temperature. f. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Crystal Collection: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold recrystallization solvent. c. Allow the crystals to air dry or dry them in a vacuum oven.

Data Table: Expected Physicochemical Properties of Pyrazole Acetic Acid Isomers
Property1H-Pyrazole-1-acetic acid1H-Pyrazole-3-acetic acidRationale for Difference
Polarity Less polarMore polarThe N-H proton in the 3-isomer allows for stronger hydrogen bonding interactions, increasing its polarity.
Elution Order (Normal Phase) Elutes firstElutes secondLess polar compounds have weaker interactions with the polar stationary phase (silica gel) and elute faster.
Solubility in Nonpolar Solvents HigherLower"Like dissolves like." The less polar isomer will be more soluble in nonpolar solvents.
Solubility in Polar Solvents LowerHigherThe more polar isomer will be more soluble in polar solvents due to stronger intermolecular forces.
¹H NMR (ring protons) 3 distinct signals2 distinct signalsThe substitution pattern leads to different magnetic environments for the ring protons.

Section 4: Visualizing the Workflow

Diagram 1: Logic Tree for Troubleshooting Isomer Co-elution

G start Poor Separation of Isomers by Column Chromatography check_tlc Is there separation on TLC? start->check_tlc no_sep No check_tlc->no_sep yes_sep Yes check_tlc->yes_sep optimize_mp Optimize Mobile Phase (change polarity, add modifier) no_sep->optimize_mp refine_tech Refine Technique (Dry loading, column dimensions) yes_sep->refine_tech change_sp Change Stationary Phase (Alumina, Reverse Phase) optimize_mp->change_sp success Improved Separation change_sp->success refine_tech->success

Caption: Troubleshooting workflow for poor isomer separation.

Diagram 2: Experimental Workflow for Purification and Identification

G cluster_purification Purification cluster_analysis Analysis & Identification crude Crude Isomeric Mixture chromatography Column Chromatography crude->chromatography crystallization Recrystallization chromatography->crystallization pure Pure Isomer crystallization->pure nmr NMR Spectroscopy (1H, 13C, 2D) ms Mass Spectrometry pure->nmr pure->ms

Caption: General workflow for isomer purification and analysis.

Section 5: References

  • Solubility of 1H-pyrazole (C3H4N2). Solubility of Things. [Link]

  • Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI. [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives... PubMed Central. [Link]

  • Synthesis and crystal structures of N-substituted pyrazolines. PubMed. [Link]

  • Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. ResearchGate. [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. NCBI. [Link]

  • Purification of Amino-Pyrazoles. Reddit. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of this crucial synthetic transformation.

Introduction: The Challenge of Regioselectivity

The N-alkylation of pyrazoles is a cornerstone reaction in medicinal chemistry, as the substituent on the nitrogen atom can significantly influence the biological activity of the resulting molecule. However, the presence of two reactive nitrogen atoms in the pyrazole ring often leads to the formation of a mixture of regioisomers, complicating synthesis and purification.[1] This guide will provide a structured approach to understanding and controlling the factors that govern the regioselectivity and overall success of pyrazole N-alkylation reactions.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses common issues encountered during pyrazole N-alkylation in a practical, question-and-answer format.

Question 1: My reaction is producing a mixture of N1 and N2 alkylated regioisomers. How can I improve the selectivity?

Answer: Poor regioselectivity is the most common challenge in pyrazole N-alkylation. The outcome is a delicate balance of electronic and steric factors. Here’s a breakdown of causative factors and potential solutions:

  • The Role of the Base and Counter-ion: The choice of base is critical and can be the most straightforward parameter to adjust.

    • Mechanism: Strong bases like sodium hydride (NaH) deprotonate the pyrazole to form the corresponding sodium salt. The smaller Na⁺ cation may coordinate less tightly with the pyrazole anion, allowing the reaction to be governed more by the inherent nucleophilicity of the nitrogen atoms. In contrast, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can lead to different selectivity. The larger K⁺ and Cs⁺ cations can have a more pronounced influence on the steric environment of the pyrazole anion, potentially blocking one nitrogen and directing the alkylating agent to the other.[1]

    • Troubleshooting Steps:

      • Switch from K₂CO₃ to NaH: In some systems, switching from potassium carbonate to sodium hydride has been shown to prevent the formation of regioisomeric products.[1]

      • Employ a milder base: For substrates prone to side reactions, a milder base like sodium bicarbonate (NaHCO₃), especially under microwave and solvent-free conditions, can provide good yields and high selectivity while avoiding issues like quaternization.[2]

  • Steric Hindrance on the Pyrazole Ring: The substituents on the pyrazole ring play a significant role in directing the incoming electrophile.

    • Mechanism: A bulky substituent at the 3- or 5-position will generally hinder alkylation at the adjacent nitrogen (N2 or N1, respectively), favoring alkylation at the more accessible nitrogen.

    • Troubleshooting Steps:

      • Analyze your substrate: If your pyrazole has a bulky group at one of the positions flanking the nitrogen atoms, steric hindrance is likely the dominant factor. If you are still seeing a mixture, the electronic effects of the substituents might be counteracting the steric effects.

      • Consider a directing group: It is possible to introduce a bulky protecting group that can be later removed to direct the alkylation. For instance, a triphenylsilyl group can be used to sterically redirect alkylation, and subsequently removed with a fluoride source.[2]

  • The Nature of the Alkylating Agent: The electrophile itself can influence the regioselectivity.

    • Mechanism: Bulky alkylating agents will be more sensitive to the steric environment of the pyrazole. Furthermore, the reaction mechanism can change with the electrophile. For example, acid-catalyzed alkylation with trichloroacetimidates is believed to proceed through a carbocation intermediate, and the regioselectivity is governed by the stability of the transition state.[3]

    • Troubleshooting Steps:

      • Increase the steric bulk of the electrophile: If feasible for your synthetic target, using a bulkier alkylating agent can enhance the steric differentiation between the two nitrogens.

      • Change the class of alkylating agent: If you are using an alkyl halide, consider switching to a trichloroacetimidate under acidic conditions, which can sometimes offer different and improved regioselectivity.[3]

  • Solvent Effects: The solvent can influence the dissociation of the pyrazole salt and the solvation of the cation, thereby affecting regioselectivity.

    • Mechanism: Polar aprotic solvents like DMF or DMSO can solvate the cation, leading to a "freer" pyrazole anion and potentially different selectivity compared to less polar solvents like THF or dioxane.

    • Troubleshooting Steps:

      • Screen different solvents: If you are using a standard solvent like acetonitrile (MeCN) or DMF, try switching to a less polar solvent like THF or a more coordinating one like DME to see if it impacts the regioisomeric ratio.

Question 2: My reaction yield is very low, or the starting material is not being consumed. What are the likely causes?

Answer: Low or no conversion can be frustrating. Here are several potential causes and their solutions:

  • Insufficiently Strong Base: The pKa of the pyrazole N-H is typically in the range of 14-15. The base must be strong enough to deprotonate it effectively.

    • Troubleshooting Steps:

      • Check the pKa of your base: Ensure the conjugate acid of your base has a pKa at least 2-3 units higher than that of your pyrazole.

      • Switch to a stronger base: If you are using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like NaH or KHMDS.

  • Poorly Reactive Alkylating Agent: The reactivity of alkylating agents follows the general trend: R-I > R-Br > R-Cl. Alkyl tosylates and mesylates are also highly reactive.

    • Troubleshooting Steps:

      • Use a more reactive halide: If you are using an alkyl chloride, switching to the corresponding bromide or iodide will significantly increase the reaction rate.

      • Activate the electrophile: If you are using an alcohol, it will need to be activated, for example, through a Mitsunobu reaction or by converting it to a sulfonate ester.

  • Reaction Temperature is Too Low: Alkylation reactions often require heating to proceed at a reasonable rate.

    • Troubleshooting Steps:

      • Increase the reaction temperature: If you are running the reaction at room temperature, try heating it to the boiling point of the solvent.

      • Consider microwave heating: Microwave irradiation can often dramatically reduce reaction times and improve yields, especially for sluggish reactions.[2]

  • Inhibition by Electron-Withdrawing Groups: In acid-catalyzed reactions with trichloroacetimidates, strong electron-withdrawing groups on the electrophile can destabilize the carbocation intermediate and halt the reaction.[3]

    • Troubleshooting Steps:

      • Re-evaluate the mechanism: If you are using an acid-catalyzed method, ensure your electrophile is capable of forming a stable carbocation. If not, a traditional base-mediated approach is more suitable.

Question 3: I'm observing significant side product formation. What are the common side reactions and how can I prevent them?

Answer: Besides regioisomers, other side products can complicate your reaction. Here are some common ones:

  • Di-alkylation/Quaternization: This occurs when the already N-alkylated pyrazole acts as a nucleophile and reacts with another molecule of the alkylating agent to form a pyrazolium salt.

    • Prevention:

      • Control the stoichiometry: Use a slight excess of the pyrazole relative to the alkylating agent (e.g., 1.1 equivalents of pyrazole to 1.0 equivalent of alkylating agent).

      • Slow addition of the alkylating agent: Adding the electrophile slowly to the deprotonated pyrazole can help to maintain a low concentration of the alkylating agent, disfavoring the second alkylation step.

      • Use milder conditions: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more than the first. The use of NaHCO₃ under microwave conditions has been reported to be devoid of quaternization.[2]

  • Hydrolysis or Transamination of Sensitive Functional Groups: If your pyrazole or alkylating agent contains sensitive functional groups like esters or hydrazones, they may react under the reaction conditions.

    • Example: The alkylation of a hydrazine-substituted pyrazole can be accompanied by hydrolysis and transamination of the hydrazone fragment.[1]

    • Prevention:

      • Use anhydrous conditions: Ensure all your reagents and solvents are dry, as water can lead to hydrolysis.

      • Choose a non-nucleophilic base: If your substrate is sensitive to nucleophilic attack, avoid bases that can also act as nucleophiles.

      • Protect sensitive functional groups: If possible, protect any sensitive functional groups before the alkylation and deprotect them afterwards.

      • Modify the functional group: In some cases, modifying a problematic functional group can improve the outcome. For example, converting an acetyl group to a hydrazone has been shown to guide the regioselectivity and potentially avoid other side reactions.[1]

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose base for pyrazole N-alkylation?

A: There is no single "best" base as the optimal choice is substrate-dependent. However, sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is a very common and effective choice for a wide range of pyrazoles due to its strength and non-nucleophilic nature. For substrates that are sensitive or where regioselectivity is a major issue, screening other bases like K₂CO₃, Cs₂CO₃, or even milder bases like NaHCO₃ is recommended.

Q: How can I separate the regioisomers if my reaction is not selective?

A: Separating N1 and N2 regioisomers can be challenging due to their similar physical properties.

  • Silica Gel Chromatography: This is the most common method. The polarity difference between the two isomers is often small, so careful selection of the eluent system and using a high-resolution silica gel may be necessary. Sometimes, the isomers can be separated by column chromatography.[4]

  • Crystallization: If one of the isomers is a solid and has different solubility properties, fractional crystallization can be an effective purification method.

  • Conversion to Salts: In some cases, converting the mixture of pyrazole isomers into their acid addition salts (e.g., with HCl or H₂SO₄) can lead to differential precipitation or crystallization, allowing for separation.[5]

Q: Can I perform N-alkylation on a pyrazole that also has a free -OH or -NH₂ group elsewhere on the molecule?

A: Yes, but it requires careful planning. The pyrazole N-H is generally more acidic than aliphatic alcohols or amines, so it can often be selectively deprotonated with one equivalent of a strong base. However, O-alkylation or N-alkylation of the other functional group can occur as a side reaction. To ensure selectivity, it is highly recommended to protect the -OH or -NH₂ group before performing the pyrazole N-alkylation.

Data Presentation: The Impact of Reaction Conditions on Regioselectivity

The following table summarizes data from the literature to illustrate how changing the base and pyrazole substituents can dramatically affect the outcome of the N-alkylation reaction.

Pyrazole SubstrateAlkylating AgentBaseSolventRegioisomer Ratio (N1:N2)Reference
3-acetyl-5-(trifluoromethyl)-1H-pyrazoleEthyl iodoacetateK₂CO₃MeCN~1:1[1]
3-(trifluoromethyl)-5-(hydrazonomethyl)-1H-pyrazoleEthyl iodoacetateK₂CO₃MeCNMajor product is N1-alkylated[1]
3(5)-(trifluoromethyl)-5(3)-(pyrazolylhydrazono)ethyl-1H-pyrazoleEthyl iodoacetateK₂CO₃MeCNComplex mixture[1]
3(5)-(trifluoromethyl)-5(3)-(pyrazolylhydrazono)ethyl-1H-pyrazoleEthyl iodoacetateNaHDME/MeCN75% of a single regioisomer[1]
3-methyl-1H-pyrazoleα,β-unsaturated ketonesCinchona-based phase-transfer catalystTolueneUp to 9:1[2]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride (NaH)

This protocol is suitable for a wide range of pyrazoles and alkyl halides.

  • Materials:

    • Pyrazole substrate (1.0 eq)

    • Sodium hydride (60% dispersion in mineral oil, 1.1 - 1.2 eq)

    • Alkylating agent (e.g., alkyl iodide or bromide, 1.0 - 1.1 eq)

    • Anhydrous DMF or THF

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the pyrazole substrate.

    • Add anhydrous DMF or THF to dissolve the pyrazole (concentration typically 0.1-0.5 M).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.

    • Cool the mixture back to 0 °C and add the alkylating agent dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material. Gentle heating (e.g., 50-80 °C) may be required for less reactive alkylating agents.

    • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: N-Alkylation of a Trifluoromethyl-substituted Pyrazole using K₂CO₃

This protocol is adapted from a literature procedure for a specific substrate class.[1]

  • Materials:

    • NH-pyrazole (e.g., 3-acetyl-5-(trifluoromethyl)-1H-pyrazole, 1.0 eq)

    • Potassium carbonate (K₂CO₃, 1.5 eq)

    • Ethyl iodoacetate (1.1 eq)

    • Anhydrous acetonitrile (MeCN)

  • Procedure:

    • Combine the NH-pyrazole, potassium carbonate, and anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser.

    • Add the ethyl iodoacetate to the mixture.

    • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can then be purified by silica gel chromatography or crystallization to separate the regioisomers.

Visualizations: Reaction Pathways and Decision Making

Diagram 1: General N-Alkylation of an Unsymmetrical Pyrazole

This diagram illustrates the fundamental challenge of regioselectivity in pyrazole N-alkylation, where two distinct products can be formed.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Products Py Unsymmetrical Pyrazole (R-Pz-H) Anion Pyrazole Anion [R-Pz]⁻ Py:e->Anion:w Deprotonation Base Base RX Alkylating Agent (R'-X) Prod1 N1-Alkylated Pyrazole Prod2 N2-Alkylated Pyrazole Anion->Prod1 Attack at N1 Anion->Prod2 Attack at N2

Caption: Competing pathways in pyrazole N-alkylation.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

This decision tree provides a logical workflow for optimizing a pyrazole N-alkylation reaction that is suffering from poor regioselectivity.

G Start Start: Poor Regioselectivity Base_Check Is the base K₂CO₃ or Cs₂CO₃? Start->Base_Check Steric_Check Is there a bulky substituent at C3 or C5? Base_Check->Steric_Check No Switch_Base Action: Switch to NaH in THF or DME Base_Check->Switch_Base Yes Solvent_Check Is the solvent polar aprotic (DMF, MeCN)? Steric_Check->Solvent_Check No Change_RX Action: Use a bulkier alkylating agent Steric_Check->Change_RX Yes Final_Resort Consider alternative methods: - Acid-catalyzed (trichloroacetimidate) - Microwave-assisted Solvent_Check->Final_Resort No Change_Solvent Action: Screen less polar solvents (e.g., THF, Dioxane) Solvent_Check->Change_Solvent Yes Switch_Base->Steric_Check Change_RX->Solvent_Check Change_Solvent->Final_Resort

Caption: Decision tree for optimizing regioselectivity.

References

Sources

Identification of impurities in (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (5-Methyl-4-Nitro-1H-Pyrazol-1-yl)Acetic Acid

Welcome to the technical support center for the synthesis of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to impurity formation during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your process, ensure the quality of your final compound, and adhere to stringent regulatory standards.

Troubleshooting at a Glance: A General Workflow for Impurity Identification

When an unexpected peak appears in your chromatogram, a systematic approach is crucial. The following workflow provides a logical pathway from detection to identification and mitigation.

G cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Hypothesis & Identification cluster_2 Phase 3: Mitigation & Control detect Unexpected Peak Detected (e.g., by HPLC, UPLC) assess Assess Peak Characteristics: - Retention Time - Peak Area % - Peak Shape detect->assess lcms Perform LC-MS Analysis to Determine Mass assess->lcms hypothesize Hypothesize Impurity Structure Based on Mass and Synthetic Route lcms->hypothesize Mass Data isolate Isolate Impurity (Prep-HPLC, Column Chromatography) hypothesize->isolate nmr Structural Elucidation (1H NMR, 13C NMR, COSY, HSQC) isolate->nmr root_cause Identify Root Cause (Reaction Step, Conditions) nmr->root_cause Confirmed Structure optimize Optimize Reaction Conditions (Temp, Solvent, Base, etc.) root_cause->optimize purify Develop Purification Strategy (Recrystallization, Chromatography) optimize->purify G Start 4-Nitro-5-methyl-1H-pyrazole + Base Anion Pyrazole Anion (Ambident Nucleophile) Start->Anion -HB AlkylatingAgent Cl-CH2-COOEt Product1 Desired Product (N1-alkylation) (5-methyl-4-nitro-1H-pyrazol-1-yl)ethyl acetate Anion->Product1 Attack at N1 (More Hindered) Product2 Isomeric Impurity (N2-alkylation) (3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl acetate Anion->Product2 Attack at N2 (Less Hindered)

Caption: N-alkylation leading to isomeric products.

Troubleshooting and Optimization for Regioselectivity:

  • Base Selection: Potassium carbonate (K₂CO₃) is a commonly used base that often provides a good balance of reactivity and selectivity. [1]Stronger bases like sodium hydride (NaH) can also be used but may lead to more side reactions.

  • Solvent Choice: Acetonitrile is often a good starting point. Experimenting with DMF or acetone could alter the isomeric ratio.

  • Temperature: Running the reaction at room temperature or slightly elevated temperatures (e.g., 50-60°C) is typical. Lowering the temperature may improve selectivity but will slow down the reaction rate.

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes improve the yield and regioselectivity of pyrazole alkylations. [2] Table 1: Potential Impurities and Their Identification

Impurity NameLikely OriginMolecular Weight ( g/mol ) of AcidKey Analytical Pointer
(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acidN-alkylation199.14Same mass as the product, different retention time and NMR spectrum.
4-nitro-5-methyl-1H-pyrazoleN-alkylation (unreacted)141.10Lower retention time than the product.
Ethyl (5-methyl-4-nitro-1H-pyrazol-1-yl)acetateHydrolysis (incomplete)213.19Higher retention time than the final acid product.
Dinitrated Pyrazole DerivativesNitration (over-reaction)186.09Higher mass than the nitrated intermediate.
Part 3: Analytical Strategies for Impurity Profiling

A robust analytical method is the cornerstone of identifying and controlling impurities.

Q2: What is a reliable analytical workflow for characterizing the impurities in my sample?

A2: A multi-technique approach is essential for unambiguous identification. The combination of chromatography and spectroscopy is the industry standard. [3][4][5] Recommended Analytical Workflow:

  • High-Performance Liquid Chromatography (HPLC): Develop a stability-indicating HPLC method. This is your primary tool for separating the main component from its impurities. [6] * Column: A C18 column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water (with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically effective.

    • Detector: A UV detector set at a wavelength where both the product and potential impurities absorb (e.g., around 254 nm or 280 nm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification. It provides the molecular weight of the impurities separated by the HPLC. [3][4]This data is critical for hypothesizing the impurity's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, especially for isomers, NMR is indispensable. [3] * ¹H NMR: Can distinguish between N1 and N2 isomers based on the chemical shift of the pyrazole ring proton and the methylene protons of the acetic acid side chain.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to confirm connectivity and finalize the structure of unknown impurities.

Q3: How can I proactively identify potential degradation products?

A3: Forced degradation studies (also known as stress testing) are essential. These studies intentionally expose the drug substance to harsh conditions to predict the degradation products that could form during storage. [7][8][9][10]This is a regulatory requirement and a critical part of developing a stability-indicating method. [8][10] Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Prepare solutions of your purified (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Apply Stress Conditions: Expose the solutions to the following conditions (run a control sample at ambient temperature in parallel):

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 8 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Heat a solid sample at 80°C for 48 hours.

    • Photolytic Stress: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization and Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples by your developed HPLC method alongside the control sample.

  • Characterization: Use LC-MS to determine the mass of any new peaks that appear, which represent degradation products.

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acidic Hydrolysis0.1 M - 1 M HCl24-72 hours (heated)De-nitration, ring cleavage
Basic Hydrolysis0.1 M - 1 M NaOH8-24 hours (ambient/heated)Ring opening, side-chain modifications
Oxidation3% - 30% H₂O₂24-48 hours (ambient)N-oxide formation, ring oxidation
Thermal60°C - 100°C (solid state)48-96 hoursDecarboxylation, general decomposition
PhotolyticUV/Visible light24-72 hoursPhotoreactions, free-radical degradation

Note: The goal is to achieve 5-20% degradation of the main compound. Conditions should be adjusted accordingly. [13]

References
  • Bruno, O., Ranise, A., Bondavalli, F., Schenone, P., D'Amico, M., Filippelli, A., & Rossi, F. (1990). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. PubMed. Available at: [Link]

  • Al-Ostath, A., Zabiulla, S., Khanum, S. A., & Shaukath, A. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH. Available at: [Link]

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • ResearchGate. (2008). Alkylation of pyrazoles with ethyl chloroacetate under phase-transfer catalysis and hydrolysis of the esters obtained. Available at: [Link]

  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Some Pyrazole, Pyrazoline and Pyrazolidine Derivatives. Available at: [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • Advances in Bioresearch. (2023). Impurity profiling Techniques for Pharmaceuticals – A Review. Available at: [Link]

  • ResearchGate. (2001). Direct nitration of five membered heterocycles. Available at: [Link]

  • Zia-ur-Rehman, M., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. PMC - NIH. Available at: [Link]

  • Google Patents. (2016). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Li, H., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2023). Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]

  • Siddiqui, H. L., et al. (2011). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. PMC - NIH. Available at: [Link]

  • MDPI. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Available at: [Link]

  • ResearchGate. (2021). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Available at: [Link]

  • Semantic Scholar. (2001). Direct nitration of five membered heterocycles. Available at: [Link]

  • Murtaza, G., et al. (2015). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. PMC - NIH. Available at: [Link]

  • Oriental Journal of Chemistry. (2012). Synthesis and Characterization of Some Pyrazole Derivatives. Available at: [Link]

  • PubMed. (2016). Analytical advances in pharmaceutical impurity profiling. Available at: [Link]

  • PubMed Central. (2020). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]

  • ResearchGate. (2012). (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Available at: [Link]

  • LCGC International. (2011). Method Development for Drug Impurity Profiling: Part 1. Available at: [Link]

  • IJTSRD. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Available at: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]

  • Sci-Hub. (1951). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Available at: [Link]

  • Journal of Analytical & Pharmaceutical Research. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available at: [Link]

  • MDPI. (2013). 5-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrobenzoyl). Available at: [Link]

  • IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Available at: [Link]

  • Crysdot LLC. (n.d.). Ethyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate. Available at: [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively. This center is structured to address specific issues in a direct question-and-answer format, providing in-depth troubleshooting guides and a comprehensive FAQ section.

Section 1: Troubleshooting Guides - A Symptom-Based Approach

This section is organized by common problems encountered during pyrazole synthesis, providing explanations for the root causes and actionable solutions.

Issue 1: Poor Regioselectivity - "I'm getting a mixture of isomers I can't separate."

The formation of regioisomers is one of the most frequent challenges in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1] The root of this issue lies in the initial nucleophilic attack of the hydrazine on one of the two non-equivalent carbonyl carbons of the dicarbonyl starting material.

The regiochemical outcome is a delicate balance of electronic and steric factors of both the 1,3-dicarbonyl and the substituted hydrazine, as well as the reaction conditions.

  • Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked by the more nucleophilic nitrogen of the hydrazine. For instance, a ketone is generally more electrophilic than an ester.

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to a particular carbonyl group, favoring attack at the less sterically encumbered site.

  • Reaction Conditions: The choice of solvent and catalyst (acidic vs. basic) can significantly influence the reaction pathway and, consequently, the regioselectivity.[1]

StrategyPrincipleExperimental ProtocolExpected Outcome
Solvent Selection Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase regioselectivity.[1] These solvents can stabilize intermediates through hydrogen bonding, amplifying the intrinsic electronic differences between the carbonyl groups.Dissolve the 1,3-dicarbonyl compound in TFE or HFIP instead of traditional solvents like ethanol. Add the substituted hydrazine and stir at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.A significant improvement in the ratio of the desired regioisomer. For example, reactions that yield a 1:1 mixture in ethanol can shift to >95:5 in favor of one isomer in HFIP.
Catalyst Choice The use of acid or base catalysis can favor different reaction pathways. Acid catalysis generally protonates a carbonyl, enhancing its electrophilicity. Some Lewis acids have also been shown to improve regioselectivity.[2]For acid catalysis, add a catalytic amount of a strong acid like HCl or an acid resin like Amberlyst-70.[2] For base catalysis, a mild base can be employed.The catalyst can alter the reaction mechanism, leading to a preferential attack on one carbonyl and improving the isomeric ratio.
Substituent Modification Introducing a bulky group on the 1,3-dicarbonyl can sterically direct the initial attack of the hydrazine. Similarly, using a hydrazine with a bulky substituent can influence which carbonyl it approaches.Synthesize a 1,3-dicarbonyl precursor with a sterically demanding group (e.g., a tert-butyl group) adjacent to one of the carbonyls.The bulky group will disfavor nucleophilic attack at the adjacent carbonyl, leading to a higher yield of the regioisomer formed from attack at the less hindered carbonyl.
Issue 2: Formation of Non-Isomeric Byproducts - "My reaction is messy and I have unexpected peaks in my analysis."

Beyond regioisomers, other byproducts can contaminate your desired pyrazole. Understanding their origin is key to their elimination.

  • Pyrazolones from β-Ketoesters: When using a β-ketoester, the initial hydrazone intermediate can undergo intramolecular substitution on the ester to form a stable pyrazolone byproduct.

  • Michael Addition Products: In syntheses involving α,β-unsaturated ketones, the hydrazine can act as a nucleophile in a Michael addition reaction, leading to a saturated intermediate that may not cyclize or may form a pyrazolidine byproduct.

  • Side Reactions of Hydrazine: Hydrazines can undergo self-condensation or react with other electrophiles present in the reaction mixture, especially under harsh conditions.

Byproduct TypeIdentificationPrevention Strategy
Pyrazolones Characterized by a carbonyl stretch in the IR spectrum and a distinct chemical shift in the 13C NMR spectrum.Optimize reaction conditions to favor cyclization over ester attack. This can sometimes be achieved by using a stronger acid catalyst or by modifying the ester to a less reactive leaving group.
Michael Adducts Can be identified by the absence of the α,β-unsaturation in 1H NMR and the presence of signals corresponding to a saturated carbon backbone.Use reaction conditions that favor the 1,2-addition to the carbonyl over the 1,4-conjugate addition. This can include the use of specific catalysts or running the reaction at lower temperatures.
Hydrazine-derived impurities Often highly polar and can be identified by their distinct signals in 1H NMR and by LC-MS analysis.Use high-purity hydrazine and add it slowly to the reaction mixture to avoid localized high concentrations. Ensure the reaction temperature is well-controlled.

Section 2: Purification Strategies for Pyrazole Synthesis

Even with optimized reaction conditions, purification is often necessary to obtain a high-purity pyrazole product.

Q: How can I effectively separate my desired pyrazole from its regioisomer?

A: The separation of regioisomers can be challenging due to their similar physical properties. However, several techniques can be employed:

  • Column Chromatography: This is the most common method for separating pyrazole regioisomers. A careful selection of the stationary and mobile phases is crucial.

    • Stationary Phase: Standard silica gel is often effective.

    • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point. The optimal solvent system will need to be determined empirically using thin-layer chromatography (TLC).

  • Fractional Crystallization: If the regioisomers have different solubilities in a particular solvent system, fractional crystallization can be a powerful purification technique. This involves dissolving the mixture in a minimal amount of hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first.

  • Purification via Acid Salt Formation: Pyrazoles are basic and can form salts with acids.[3] These salts often have different crystallization properties than the free bases and their corresponding regioisomeric salts.

    Experimental Protocol: Purification of a Pyrazole via Acid Salt Crystallization

    • Dissolution: Dissolve the crude mixture of pyrazole regioisomers in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

    • Acid Addition: Slowly add a solution of a strong acid (e.g., hydrochloric acid in ether or phosphoric acid) dropwise to the stirred pyrazole solution. An equimolar amount of acid is typically used.

    • Precipitation/Crystallization: The pyrazole acid salt of one isomer may preferentially precipitate or crystallize out of the solution. If no precipitate forms immediately, cooling the solution or slowly adding a non-polar co-solvent can induce crystallization.

    • Isolation: Collect the solid salt by filtration and wash it with a small amount of cold solvent.

    • Liberation of the Free Base: To recover the purified pyrazole, dissolve the salt in water and neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is basic.

    • Extraction: Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified pyrazole.

Section 3: Analytical Techniques for Byproduct Identification

Accurate identification of byproducts is crucial for effective troubleshooting.

Q: What are the best analytical methods to identify and differentiate pyrazole regioisomers and other byproducts?

A: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous characterization of your reaction products.

Analytical TechniqueApplication in Pyrazole Synthesis
Thin-Layer Chromatography (TLC) A quick and inexpensive method to monitor reaction progress and to screen for optimal solvent systems for column chromatography.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides information on the number of components in a mixture and their molecular weights, which is invaluable for identifying potential byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy The most powerful tool for the structural elucidation of pyrazoles and their byproducts.
1H NMR Provides information about the proton environment in the molecule. The chemical shifts and coupling patterns of the protons on the pyrazole ring and its substituents are highly informative.
13C NMR Shows the number of unique carbon atoms and their chemical environments.
2D NMR (COSY, HSQC, HMBC, NOESY) Essential for the unambiguous assignment of regioisomers. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly useful as it can show through-space correlations between protons that are close to each other, which can help determine the relative positions of substituents on the pyrazole ring.[4] HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons and carbons that are two or three bonds away, helping to piece together the carbon skeleton.[5]

Section 4: Frequently Asked Questions (FAQs)

Q1: I am using an unsymmetrical 1,3-diketone. Which carbonyl is more likely to be attacked by the hydrazine?

The more electrophilic carbonyl will generally react faster. In the absence of strong steric hindrance, a ketone is more reactive than an ester. Between two different ketone or aldehyde carbonyls, the one with less electron-donating character and less steric bulk will be more susceptible to nucleophilic attack.

Q2: My pyrazole synthesis is not going to completion. What can I do?

  • Increase the reaction temperature: Gently heating the reaction can often drive it to completion.

  • Add a catalyst: If you are not already using one, a catalytic amount of acid (e.g., acetic acid or a few drops of concentrated HCl) can accelerate the reaction.[6]

  • Increase the reaction time: Some pyrazole syntheses can be slow and may require extended reaction times.

  • Check the purity of your starting materials: Impurities in your 1,3-dicarbonyl or hydrazine can inhibit the reaction.

Q3: Can I use microwave irradiation to speed up my pyrazole synthesis?

Yes, microwave-assisted synthesis can be a very effective method for accelerating pyrazole formation and in some cases, can also influence the product distribution.

Q4: I am concerned about the toxicity of hydrazine. Are there any safer alternatives?

Hydrazine is indeed toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood. In some cases, hydrazine derivatives such as hydrazine hydrate or phenylhydrazine may be used, which can be less hazardous to handle than anhydrous hydrazine. For certain applications, alternative synthetic routes that do not involve hydrazine may be available.

Visualizing Reaction Pathways

To better understand the formation of the desired product versus byproducts, a visual representation of the reaction mechanism is invaluable.

Knorr Pyrazole Synthesis: Regioisomer Formation

G cluster_start Starting Materials cluster_attack Initial Nucleophilic Attack cluster_intermediate Intermediates cluster_product Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack_C1 Attack at Carbonyl 1 dicarbonyl->attack_C1 Path A attack_C2 Attack at Carbonyl 2 dicarbonyl->attack_C2 Path B hydrazine Substituted Hydrazine hydrazine->attack_C1 hydrazine->attack_C2 intermediate1 Hydrazone Intermediate 1 attack_C1->intermediate1 intermediate2 Hydrazone Intermediate 2 attack_C2->intermediate2 regioisomer1 Regioisomer 1 intermediate1->regioisomer1 Cyclization regioisomer2 Regioisomer 2 intermediate2->regioisomer2 Cyclization G cluster_pathways Reaction Pathways start α,β-Unsaturated Ketone + Hydrazine path1 1,2-Addition (Attack at Carbonyl) start->path1 path2 1,4-Addition (Michael Addition) start->path2 intermediate1 Hydrazone Intermediate path1->intermediate1 intermediate2 Enolate Intermediate path2->intermediate2 product1 Desired Pyrazole intermediate1->product1 Cyclization product2 Michael Adduct (Byproduct) intermediate2->product2 Protonation

Caption: 1,2- vs. 1,4-addition pathways in pyrazole synthesis.

References

  • Fustero, S., Román, R., & Sanz-Cervera, J. F. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(15), 5613-5623. [Link]

  • Konwar, D., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]

  • Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(15), 5613-5623. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

  • Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(15), 5613-5623. [Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Lin, Y., et al. (2007). Structure Elucidation of a Pyrazolop[7]yran Derivative by NMR Spectroscopy. Molecules, 12(5), 1118-1124. [Link]

  • Salla, M., et al. (2017). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Dalton Transactions, 46(34), 11284-11296. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Chemistry Steps. (2023). Michael Addition Reaction Mechanism. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. 4(1), 25-33. [Link]

Sources

Technical Support Center: Chiral Separation of Substituted Pyrazole Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of substituted pyrazole enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for your chromatographic experiments. The following content is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the method development for the chiral separation of pyrazole enantiomers.

Q1: I am starting a new project on a chiral pyrazole compound. Which type of chiral stationary phase (CSP) should I screen first?

A1: For substituted pyrazole enantiomers, polysaccharide-based CSPs are the most successful and widely applicable starting point.[1][2][3][4] Specifically, derivatives of cellulose and amylose, such as tris(3,5-dimethylphenylcarbamate), have demonstrated broad enantioselectivity for a variety of pyrazole structures.[5][6]

A recommended initial screening should include columns with the following characteristics:

  • Cellulose-based CSPs: Often show excellent performance in polar organic and reversed-phase modes.[1][2]

  • Amylose-based CSPs: Frequently provide superior separation in normal-phase mode.[1][2][5]

It is also beneficial to screen CSPs with different coated or immobilized polysaccharide derivatives to explore diverse chiral recognition mechanisms.[7][8] Supercritical fluid chromatography (SFC) with columns like (S,S) Whelk-O1 has also proven effective for pyrazole intermediates and can offer faster separations with reduced solvent consumption.[9]

Q2: What are the recommended mobile phase conditions for screening pyrazole enantiomers?

A2: The choice of mobile phase is critical and is directly linked to the chosen CSP and the polarity of your pyrazole analyte. A comprehensive screening strategy should evaluate the following mobile phase modes:

  • Normal Phase (NP): Typically employs a mixture of a non-polar solvent like n-hexane or petroleum ether with a polar modifier (alcohol) such as 2-propanol or ethanol.[6][10] This mode is often a good starting point for amylose-based CSPs.[1][2]

  • Polar Organic Mode (PO): Uses polar organic solvents like methanol, ethanol, or acetonitrile as the mobile phase.[1][2] This mode can lead to shorter analysis times and sharp peaks, particularly with cellulose-based CSPs.[1][2]

  • Reversed-Phase (RP): Involves an aqueous buffer and an organic modifier like acetonitrile or methanol. This mode is generally suitable for more polar pyrazole derivatives.

A lower concentration of the polar modifier in the normal phase and lower temperatures generally lead to better separations, although this may also result in longer retention times and broader peaks.[10]

Q3: My pyrazole enantiomers are not separating on any of my initial screening columns. What should I try next?

A3: If initial screening fails to yield separation, a systematic optimization of chromatographic parameters is necessary. Consider the following adjustments:

  • Mobile Phase Modifier: In normal phase, subtle changes in the alcohol modifier (e.g., switching from 2-propanol to ethanol or adding a small amount of a different alcohol) can significantly impact selectivity.[6]

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process.[6][10][11] Exploring a range of temperatures (e.g., 10°C to 40°C) can improve resolution. The separation of some pyrazole derivatives is enthalpy-controlled, meaning lower temperatures often enhance resolution.[10]

  • Flow Rate: While a standard flow rate of 1.0 mL/min is common, reducing the flow rate can sometimes improve resolution for difficult separations, at the cost of longer run times.

  • Alternative CSPs: If polysaccharide-based CSPs are unsuccessful, consider other types, such as Pirkle-type (π-acid/π-base) columns, especially if your pyrazole has aromatic systems that can engage in π-π interactions.[12]

Q4: I am observing poor peak shape (tailing or fronting) for my pyrazole enantiomers. What are the likely causes and solutions?

A4: Poor peak shape can arise from several factors. Here's a systematic approach to troubleshooting:

  • Column Overload: Injecting too much sample can lead to peak tailing or fronting. Reduce the injection volume or sample concentration and observe the effect on peak shape.

  • Secondary Interactions: Pyrazole derivatives can have basic nitrogen atoms that may interact with residual acidic silanols on the silica support of the CSP. Adding a small amount of a basic additive (e.g., diethylamine for normal phase) or an acidic additive (e.g., trifluoroacetic acid for reversed-phase) to the mobile phase can mitigate these interactions and improve peak shape.

  • Column Contamination or Damage: If the peak shape degrades over time, the column may be contaminated. Follow the manufacturer's instructions for column washing. A sudden change in peak shape for all peaks could indicate a partially blocked inlet frit.[13] Backflushing the column at a low flow rate may resolve this.[7][14]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[7] Ideally, the sample should be dissolved in the mobile phase.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
No Separation (α=1) Inappropriate CSP or mobile phase.Screen a wider range of polysaccharide and alternative CSPs. Systematically evaluate normal phase, polar organic, and reversed-phase mobile phases.
Co-elution of enantiomers.Modify the mobile phase composition (e.g., change the alcohol modifier in normal phase). Adjust the column temperature.
Poor Resolution (Rs < 1.5) Insufficient selectivity (α is close to 1).Optimize the mobile phase and temperature to maximize α.
Low column efficiency (N).Ensure the column is properly packed and not degraded. Check for extra-column band broadening in your HPLC system. Use a lower flow rate.
Peak Tailing Secondary interactions with the stationary phase.Add a mobile phase additive (e.g., a basic or acidic modifier).
Column overload.Reduce sample concentration or injection volume.
Column contamination or degradation.Clean the column according to the manufacturer's guidelines. If the problem persists, the column may need replacement.
Irreproducible Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate composition.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Column equilibration is insufficient.Ensure the column is fully equilibrated with the new mobile phase before injecting the sample.
High Backpressure Blockage in the HPLC system or column.Systematically check for blockages, starting from the detector and moving backward. A common culprit is a blocked column inlet frit.[13][14] Backflush the column or replace the frit.
Precipitated buffer in the mobile phase.Ensure the mobile phase components are fully dissolved and miscible.

Part 3: Experimental Protocols

Protocol 1: General Method for Screening Chiral Stationary Phases for Pyrazole Enantiomers

This protocol outlines a systematic approach to screen for the optimal CSP and mobile phase conditions.

1. Analyte Preparation: a. Prepare a stock solution of the racemic pyrazole derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., ethanol or mobile phase). b. Dilute the stock solution to a working concentration of 0.1 mg/mL for initial injections.

2. Initial Screening Conditions: a. Columns: Select a minimum of 2-4 polysaccharide-based CSPs (e.g., one cellulose-based and one amylose-based). b. Mobile Phases:

  • Normal Phase: n-Hexane/2-Propanol (90:10, v/v)
  • Polar Organic: 100% Methanol or 100% Acetonitrile c. Flow Rate: 1.0 mL/min d. Temperature: 25°C e. Detection: UV, at a wavelength where the analyte has maximum absorbance.

3. Screening Procedure: a. Equilibrate the first column with the initial mobile phase until a stable baseline is achieved. b. Inject the working solution of the pyrazole racemate. c. If no separation is observed, proceed to the next mobile phase. d. Repeat steps 3a-3c for each column in your screening set.

4. Data Evaluation: a. For each successful separation, calculate the retention factors (k), selectivity (α), and resolution (Rs). b. Identify the most promising CSP and mobile phase combination that provides the best balance of resolution, analysis time, and peak shape.

Protocol 2: Optimization of a Chiral Separation

Once a promising separation is identified, this protocol will help you fine-tune the method.

1. Mobile Phase Optimization: a. Normal Phase: Vary the percentage of the alcohol modifier in 2-5% increments (e.g., from 5% to 20% 2-propanol in n-hexane). Also, test different alcohol modifiers (e.g., ethanol, n-propanol). b. Polar Organic: If using a single solvent, try mixtures of polar solvents (e.g., Methanol/Acetonitrile) to modulate selectivity. c. Additives: If peak shape is poor, add a small amount of an appropriate additive (e.g., 0.1% diethylamine for basic analytes in normal phase).

2. Temperature Optimization: a. Set the column oven to a range of temperatures (e.g., 15°C, 25°C, 35°C) and inject the sample at each temperature. b. Plot the natural logarithm of the selectivity (ln α) versus the inverse of the absolute temperature (1/T) (van't Hoff plot) to understand the thermodynamic basis of the separation.[15]

3. Flow Rate Optimization: a. If resolution is marginal, reduce the flow rate (e.g., to 0.5-0.8 mL/min) to improve efficiency.

Part 4: Visualizations

Diagram 1: Chiral Method Development Workflow

ChiralMethodDevelopment cluster_screening Phase 1: Initial Screening cluster_evaluation Phase 2: Evaluation cluster_optimization Phase 3: Optimization cluster_final Phase 4: Final Method Start Racemic Pyrazole Sample ScreenCSPs Screen 2-4 Polysaccharide CSPs (Cellulose & Amylose based) Start->ScreenCSPs ScreenMPs Test Multiple Mobile Phase Modes (NP, PO, RP) ScreenCSPs->ScreenMPs Evaluate Evaluate Resolution (Rs) & Selectivity (α) ScreenMPs->Evaluate OptimizeMP Optimize Mobile Phase (Modifier %, Additives) Evaluate->OptimizeMP Rs < 1.5 or Poor Peak Shape FinalMethod Validated Chiral Method Evaluate->FinalMethod Rs ≥ 1.5 & Good Peak Shape OptimizeTemp Optimize Temperature OptimizeMP->OptimizeTemp OptimizeFlow Optimize Flow Rate OptimizeTemp->OptimizeFlow OptimizeFlow->FinalMethod TroubleshootPeakShape cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Shape Tailing or Fronting Cause1 Column Overload High sample concentration or volume Problem->Cause1 Cause2 Secondary Interactions Analyte interaction with silica Problem->Cause2 Cause3 Column Contamination/Damage Blocked frit or contaminated stationary phase Problem->Cause3 Cause4 Solvent Mismatch Sample solvent stronger than mobile phase Problem->Cause4 Sol1 Reduce Injection Volume / Concentration Cause1->Sol1 Sol2 Add Mobile Phase Additive (e.g., 0.1% DEA or TFA) Cause2->Sol2 Sol3 Clean/Flush Column or Replace Frit Cause3->Sol3 Sol4 Dissolve Sample in Mobile Phase Cause4->Sol4

Caption: A troubleshooting guide for common causes of poor peak shape in chiral chromatography.

References

  • Interactions between pyrazole derived enantiomers and Chiralcel OJ.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. Available at: [Link]

  • Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • 5-phenyl-4,5-dihydro-(1H)-pyrazole: a fascinating molecular framework to study the enantioseparation ability of. I.R.I.S. Available at: [Link]

  • Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Journal of Separation Science. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link] separations-08-00165

  • Combining silver- and organocatalysis: an enantioselective sequential catalytic approach towards pyrano-annulated pyrazoles. National Institutes of Health. Available at: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. IVT - Validation Week. Available at: [Link]

  • Effect of alcohols and temperature on the direct chiral resolutions of fipronil, isocarbophos and carfentrazone-ethyl. PubMed. Available at: [Link]

  • New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. ResearchGate. Available at: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. LinkedIn. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Technology Networks. Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed. Available at: [Link]

  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI. Available at: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health. Available at: [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons, Inc. Available at: [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. Available at: [Link]

  • NOVEL PYRAZOLE-CENTERED DERIVATIVES HAVING MONO/DI CHIRAL CENTERED GROUP AS ORGANOCATALYST FOR HENRY REACTION. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • Recent Advances in the Applications of Pyrazolone Derivatives in Enantioselective Synthesis. ResearchGate. Available at: [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. Available at: [Link]

  • Analytical and Semipreparative High Performance Liquid Chromatography Enantioseparation of New Substituted 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles on Polysaccharide-Based Chiral Stationary Phases in Normal-Phase, Polar Organic and Reversed-Phase Conditions. PubMed. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). Available at: [Link]

  • Temperature and eluent composition effects on enantiomer separation of carvedilol by high‐performance liquid chromatography on immobilized amylose-based chiral stationary phases. ResearchGate. Available at: [Link]

  • CHIRAL STATIONARY PHASES - HPLC. Regis Technologies. Available at: [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. Available at: [Link]

  • HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. MDPI. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to Bioisosteric Replacement of the Nitro Group in Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. This guide provides an in-depth technical comparison of bioisosteric replacements for the nitro group, a functional group with a complex profile, within the privileged pyrazole scaffold. We will delve into the rationale behind these replacements, present comparative physicochemical data, and provide actionable experimental protocols to empower your drug discovery programs.

The Nitro Group: A Double-Edged Sword in Drug Design

The nitro group, with its strong electron-withdrawing nature, has been a feature in various bioactive molecules. Its ability to form strong interactions and influence the electronic properties of a molecule can be advantageous for potency.[1] However, the presence of a nitro group often raises red flags during drug development due to concerns about metabolic instability and potential toxicity.[2] The in vivo reduction of a nitro group can lead to the formation of reactive nitroso and hydroxylamine intermediates, which have been associated with mutagenicity and other toxic effects. This inherent liability necessitates the exploration of bioisosteric replacements that can mimic the desirable properties of the nitro group while mitigating its undesirable metabolic fate.

Understanding Bioisosterism: More Than Just Swapping Atoms

Bioisosterism is a powerful strategy in drug design that involves the substitution of a functional group with another that has similar physical and chemical properties, leading to similar biological activity.[3] The goal is to fine-tune a molecule's properties to enhance efficacy, improve safety, and optimize pharmacokinetic profiles. For the nitro group, a successful bioisostere should ideally replicate its steric footprint, electronic character, and lipophilicity to maintain favorable interactions with the biological target.

The following diagram illustrates the fundamental concept of bioisosteric replacement, where a problematic group (the nitro group) on a lead compound is replaced by a more favorable bioisostere to generate an optimized compound.

BRAF_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazole-Based BRAF Inhibitor Inhibitor->BRAF Inhibition

Caption: Simplified BRAF signaling pathway and the action of BRAF inhibitors.

Let's consider a hypothetical lead compound, a nitropyrazole-based BRAF inhibitor. The nitro group is positioned to occupy a key pocket in the ATP-binding site of the BRAF V600E mutant. While potent, this compound shows signs of metabolic instability in preclinical studies. Our goal is to replace the nitro group with a suitable bioisostere to improve its drug-like properties while maintaining or improving its inhibitory activity.

The Cyano Group as a Bioisosteric Replacement

The cyano group is an excellent starting point for bioisosteric replacement of the nitro group due to its similar strong electron-withdrawing nature and linear geometry.

Comparative Biological Data (Hypothetical)

CompoundR GroupBRAF V600E IC₅₀ (nM)hERG Inhibition IC₅₀ (µM)Microsomal Stability (t½, min)
1 (Lead) -NO₂152.510
2 (Analog) -C≡N20> 5045

In this hypothetical scenario, replacing the nitro group with a cyano group results in a slight decrease in potency but a significant improvement in the safety profile (reduced hERG inhibition) and metabolic stability. This trade-off is often acceptable in lead optimization.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key transformations relevant to the bioisosteric replacement of a nitro group on a pyrazole ring.

Protocol 1: Synthesis of a 3-Cyano-Pyrazole from a 3-Amino-Pyrazole via Sandmeyer Reaction

This protocol is a common method for introducing a cyano group onto an aromatic ring. It involves the diazotization of a primary amine followed by displacement with a cyanide salt, typically catalyzed by a copper(I) salt.

Workflow Diagram:

Sandmeyer_Workflow Start 3-Amino-Pyrazole Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Diazonium Diazonium Salt (Intermediate) Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuCN, KCN) Diazonium->Sandmeyer End 3-Cyano-Pyrazole Sandmeyer->End

Caption: Workflow for the Sandmeyer reaction to synthesize a cyanopyrazole.

Step-by-Step Methodology:

  • Diazotization:

    • Suspend the 3-amino-pyrazole starting material (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (evolution of N₂ gas) should be observed.

    • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the effervescence ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-cyano-pyrazole.

Protocol 2: Synthesis of a 3-Sulfonyl-Pyrazole from a 3-Nitro-Pyrazole

This transformation typically involves a two-step process: reduction of the nitro group to an amine, followed by diazotization and reaction with sulfur dioxide and a copper(I) salt.

Step-by-Step Methodology:

  • Reduction of the Nitro Group:

    • Dissolve the 3-nitro-pyrazole (1.0 eq) in ethanol or methanol.

    • Add a reducing agent such as tin(II) chloride dihydrate (3.0-5.0 eq) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Work up the reaction accordingly to isolate the 3-amino-pyrazole intermediate. For the tin reduction, this typically involves neutralization with a base and extraction. For catalytic hydrogenation, filtration through Celite is usually sufficient.

  • Conversion to the Sulfonyl Chloride:

    • Follow the diazotization procedure as described in Protocol 1 to form the diazonium salt of the 3-amino-pyrazole.

    • In a separate vessel, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (catalytic amount).

    • Slowly add the cold diazonium salt solution to the sulfur dioxide solution.

    • Stir the reaction at room temperature until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-water to precipitate the sulfonyl chloride product.

    • Filter the solid, wash with cold water, and dry. The sulfonyl chloride can then be used in subsequent reactions, for example, to form sulfonamides by reacting with amines.

Conclusion and Future Directions

The bioisosteric replacement of the nitro group in pyrazole-containing compounds is a valuable strategy for mitigating potential toxicity and improving the pharmacokinetic properties of drug candidates. As demonstrated, bioisosteres such as the cyano, trifluoromethyl, and sulfonyl groups can effectively mimic the key electronic and steric features of the nitro group. The choice of a specific bioisostere will always be context-dependent and should be guided by a thorough analysis of the SAR and the specific developability challenges of the chemical series.

Future research in this area will likely focus on the development of novel bioisosteres with more nuanced properties and the application of computational methods to predict the most effective replacements for a given biological target. By combining rational design, robust synthetic chemistry, and comprehensive biological evaluation, the challenges posed by the nitro group can be successfully overcome, leading to the discovery of safer and more effective medicines.

References

  • Niculescu-Duvaz, D., et al. (2010). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. Bioorganic & Medicinal Chemistry, 18(18), 6934-6952. [Link]

  • Larkin, J., et al. (2014). Combined Vemurafenib and Cobimetinib in BRAF-Mutated Melanoma. The New England Journal of Medicine, 371(20), 1867-1876.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In The Practice of Medicinal Chemistry (pp. 243-306).
  • Chapman, T. M., & Plosker, G. L. (2009).
  • Dumas, J. (2002). Pyrazole inhibitors of p38 kinase. Current Opinion in Drug Discovery & Development, 5(5), 718-726.
  • Solomon, D. A., & Flaherty, K. T. (2010). BRAF in solid tumors. Current Oncology Reports, 12(2), 79-85.
  • Tsai, J., et al. (2008). Discovery of a Potent and Orally Active B-Raf Inhibitor. ACS Medicinal Chemistry Letters, 1(3), 112-116.
  • Smalley, K. S. M. (2010). A pivotal role for B-Raf in the development and progression of melanoma. International Journal of Cancer, 126(8), 1765-1772.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1637.
  • Yan, T., et al. (2012). Synthesis of 3-cyanopyrazoles from 3-trifluoromethylpyrazoles via direct ammonolysis reaction. Heterocycles, 85(2), 357-366.
  • Faria, J. V., et al. (2017). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. RSC Medicinal Chemistry, 8(11), 1233-1254.
  • Wikipedia contributors. (2023). Hammett equation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Dummer, R., et al. (2018). Encorafenib plus binimetinib versus vemurafenib or encorafenib in patients with BRAF-mutant melanoma (COLUMBUS): a multicentre, open-label, randomised phase 3 trial. The Lancet Oncology, 19(5), 603-615.

Sources

Validating the Mechanism of Action of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid: A Comparative Guide to Target Deconvolution and Pathway Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is a rigorous one. A critical milestone in this journey is the elucidation and validation of the compound's mechanism of action (MoA). This guide provides an in-depth, technically-focused framework for validating the MoA of a novel pyrazole derivative, (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid. Pyrazole-containing compounds are known to exhibit a wide array of biological activities, often through the inhibition of various enzymes and receptors.[1][2][3][4][5][6][7][8] This guide, therefore, presents a multi-faceted, self-validating experimental strategy to not only identify the molecular target(s) of this compound but also to understand its downstream cellular consequences.

The Imperative of MoA Validation in Drug Discovery

Before committing significant resources to preclinical and clinical development, it is paramount to understand how a drug candidate exerts its effects at a molecular level. A well-defined MoA provides the biological rationale for the therapeutic hypothesis, aids in the identification of potential biomarkers for patient stratification, and can help anticipate both on-target and off-target toxicities. Phenotypic screening, which identifies compounds based on their observable effects in cells or organisms without prior knowledge of the target, is a powerful tool in drug discovery.[9][10][11][12][13] However, once a hit like (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid is identified, a systematic approach to target deconvolution is essential.

This guide will delineate a logical, multi-pronged strategy for validating the MoA of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid, encompassing unbiased target identification, direct target engagement confirmation, and downstream pathway analysis.

A Multi-Pronged Approach to MoA Validation

Our proposed strategy integrates several state-of-the-art techniques to build a compelling and robust case for the MoA of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid. The workflow is designed to be iterative, with findings from one experiment informing the design of the next.

MoA_Validation_Workflow cluster_unbiased Unbiased Target Identification cluster_direct Direct Target Engagement cluster_downstream Downstream Pathway & Phenotypic Validation Phenotypic_Screening Phenotypic Screening Affinity_Purification Affinity Purification-MS Phenotypic_Screening->Affinity_Purification Identifies Bioactive Compound CETSA Cellular Thermal Shift Assay (CETSA) Affinity_Purification->CETSA Putative Targets Kinobeads Kinobeads Competition Assay Kinobeads->CETSA Putative Kinase Targets Western_Blot Western Blot Analysis CETSA->Western_Blot Validated Target(s) Cell-based_Assays Cell-based Phenotypic Assays Western_Blot->Cell-based_Assays Modulated Pathway MoA_Hypothesis MoA_Hypothesis Cell-based_Assays->MoA_Hypothesis Validated MoA Hypothesis

Figure 1: A multi-pronged workflow for MoA validation.

Part 1: Unbiased Target Identification

The initial step is to cast a wide net to identify potential interacting proteins without preconceived bias. We will employ two complementary chemical proteomics approaches.

Affinity Purification Coupled with Mass Spectrometry (AP-MS)

Causality: This technique relies on the principle of immobilizing the small molecule of interest to a solid support to "pull down" its binding partners from a cell lysate.[14][15][16] This provides a direct physical link between the drug and its potential targets.

Experimental Protocol: Affinity Purification-MS

  • Probe Synthesis: Synthesize a derivative of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid with a linker arm terminating in a reactive group (e.g., an amine or carboxylic acid) for conjugation to affinity beads (e.g., NHS-activated sepharose or streptavidin beads if a biotin linker is used). A control probe with a structurally similar but inactive analog should also be synthesized.

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects were observed in phenotypic screens) to a high density. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Affinity Capture: Incubate the cell lysate with the immobilized (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid probe and the control probe.

  • Washing: Wash the beads extensively to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands that are specific to the active compound pull-down by mass spectrometry (LC-MS/MS).

Data Interpretation:

Metric(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid ProbeControl ProbeInterpretation
Protein Spectral Counts HighLow/ZeroPotential specific binder
Protein Spectral Counts HighHighNon-specific binder
Kinobeads Competition Binding Assay

Causality: Given that a significant number of pyrazole derivatives are kinase inhibitors, a kinobeads assay is a highly relevant and powerful approach.[17][18][19][20] This method uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome.[17][18] The ability of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid to compete with the kinobeads for binding to specific kinases is then quantified by mass spectrometry.[18]

Experimental Protocol: Kinobeads Competition Assay

  • Cell Lysis: Prepare a lysate from the chosen cell line as described for AP-MS.

  • Compound Incubation: Incubate aliquots of the cell lysate with increasing concentrations of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid or a DMSO vehicle control.

  • Kinobeads Pulldown: Add the kinobeads to each lysate to capture kinases that are not bound to the test compound.

  • Washing and Elution: Wash the beads and elute the bound kinases.

  • LC-MS/MS Analysis: Digest the eluted proteins and analyze by quantitative mass spectrometry to determine the abundance of each kinase in the presence and absence of the compound.

Data Interpretation:

A dose-dependent decrease in the amount of a specific kinase pulled down by the kinobeads in the presence of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid indicates a direct competitive interaction. The data can be used to generate an apparent dissociation constant (Kdapp).

KinaseIC50 (µM) with (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acidIC50 (µM) with Known Inhibitor (e.g., Staurosporine)Interpretation
Kinase A 0.50.1Potent target of the compound.
Kinase B > 500.2Not a significant target.

Part 2: Validation of Direct Target Engagement in a Cellular Context

The putative targets identified in the unbiased screens must be validated to confirm that they are engaged by (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid in living cells. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[21][22][23][24][25]

Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[24] When cells are heated, proteins denature and aggregate. Ligand-bound proteins are more resistant to this heat-induced denaturation and remain in the soluble fraction.[22][24]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Fractions: Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.[26]

CETSA_Workflow Cell_Treatment Treat cells with compound or vehicle Heating Heat cells at various temperatures Cell_Treatment->Heating Lysis Lyse cells Heating->Lysis Centrifugation Separate soluble and aggregated proteins Lysis->Centrifugation Western_Blot Analyze soluble fraction by Western Blot Centrifugation->Western_Blot

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.

Data Interpretation:

A shift in the melting curve of the target protein to higher temperatures in the presence of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid confirms direct target engagement in the cellular environment.

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Compound)Interpretation
45100100No denaturation
508095Stabilization by compound
555080Significant stabilization
602050Continued stabilization
65515Denaturation

Part 3: Downstream Pathway Analysis and Phenotypic Validation

Confirming target engagement is a crucial step, but it is equally important to demonstrate that this engagement leads to a functional consequence in the cell. This involves analyzing the downstream signaling pathway of the validated target and correlating it with a cellular phenotype.

Western Blot Analysis of Downstream Signaling

Causality: If the validated target is a kinase, for example, its inhibition by (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid should lead to a decrease in the phosphorylation of its known substrates. Western blotting is a robust technique to measure these changes in protein phosphorylation.[26][27][28]

Experimental Protocol: Western Blot Analysis

  • Cell Treatment: Treat cells with a dose-range of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid for various time points.

  • Protein Extraction: Prepare whole-cell lysates.[29]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[26]

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.[26]

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target's downstream substrates.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

Data Interpretation:

A dose-dependent decrease in the ratio of the phosphorylated substrate to the total substrate in response to treatment with (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid provides strong evidence for target inhibition and downstream pathway modulation.

Treatmentp-Substrate / Total Substrate Ratio (Fold Change vs. Vehicle)
Vehicle1.0
0.1 µM Compound0.8
1 µM Compound0.4
10 µM Compound0.1
Comparison with Alternative Compounds

To further solidify the MoA, it is beneficial to compare the effects of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid with those of known inhibitors of the validated target and with structurally similar but inactive compounds.

CompoundTarget Engagement (CETSA ΔTm)Downstream Pathway Inhibition (IC50)Cellular Phenotype (e.g., Apoptosis, EC50)
(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid +5°C0.5 µM1 µM
Known Inhibitor of Target X +6°C0.2 µM0.5 µM
Inactive Analog No shift> 50 µM> 50 µM

This comparative analysis provides a self-validating system. If (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid and a known inhibitor of the identified target produce similar effects at both the molecular and cellular levels, while an inactive analog has no effect, this constitutes strong evidence for the proposed MoA.

Conclusion

Validating the mechanism of action of a novel compound like (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid is a complex but essential undertaking in drug discovery. The integrated, multi-pronged approach outlined in this guide, combining unbiased target identification, direct target engagement confirmation, and downstream pathway analysis, provides a robust framework for building a compelling and well-supported MoA. By following a logical and iterative experimental path, researchers can confidently elucidate how their compound of interest works, paving the way for its further development as a potential therapeutic.

References

  • Gomez, L., et al. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters, 17(10), 2723-2727. Available from: [Link]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of the Chinese Chemical Society, 60(4), 361-372. Available from: [Link]

  • Im, D., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 74. Available from: [Link]

  • Terstiege, I., & Lüscher, B. (2001). Target identification and mechanism of action in chemical biology and drug discovery. Angewandte Chemie International Edition, 40(17), 3073-3075. Available from: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Available from: [Link]

  • Duncan, J. S., et al. (2012). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 11(11), 5184-5193. Available from: [Link]

  • Al-Ostath, A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6649. Available from: [Link]

  • Klaeger, S., et al. (2017). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science, 358(6367), eaan4368. Available from: [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 163-167. Available from: [Link]

  • Al-Mousawi, S. M. (2023). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. International Journal of Pharmaceutical and Life Sciences, 1(1), 1-10. Available from: [Link]

  • Cook, A. D., et al. (2022). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 27(23), 8345. Available from: [Link]

  • Moffat, J. G., et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531-546. Available from: [Link]

  • Alegre, K. O., & Tso, F. Y. (2023). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Available from: [Link]

  • Karaman, B. (2023). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 18(11), 1261-1272. Available from: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Aguayo-Ortiz, R., & Rodriguez-Valdez, A. C. (2014). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. In Drug Discovery and Development-From Molecules to Medicine. IntechOpen. Available from: [Link]

  • Gyorgypal, A. (2023). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Available from: [Link]

  • Theocharis, G., et al. (1987). 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. Journal of Medicinal Chemistry, 30(10), 1887-1891. Available from: [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available from: [Link]

  • Kraemer, A., et al. (2013). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 8(11), 1837-1845. Available from: [Link]

  • Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2017). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egyptian Journal of Chemistry, 60(4), 567-578. Available from: [Link]

  • El-Sayed, W. A., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(13), 5032. Available from: [Link]

  • van den Berg, T., et al. (2021). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Utrecht University. Available from: [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Available from: [Link]

  • Ribani, M., et al. (2004). Design of Experiments for Analytical Method Development and Validation. Journal of AOAC International, 87(1), 1-15. Available from: [Link]

  • Khan, I., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research, 20(8), 1145-1153. Available from: [Link]

  • Zhang, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4500. Available from: [Link]

  • Kanoh, N. (2012). Affinity-based target identification for bioactive small molecules. Chemical Communications, 48(7), 880-891. Available from: [Link]

  • Chemspace. (2023). Phenotypic Screening in Drug Discovery Definition & Role. Available from: [Link]

  • Eberl, H. C., et al. (2019). Characterization of binding, depletion and competition properties of the new kinobeads mix. ResearchGate. Available from: [Link]

  • Brahmbhatt, H., et al. (2018). Pyrazole nucleus fused tri- substituted imidazole derivatives as antioxidant and antibacterial agents. Karbala International Journal of Modern Science, 4(2), 200-206. Available from: [Link]

  • Creative Biolabs. (n.d.). Western Blot Protocol. Available from: [Link]

  • Thakkar-Jadhav, M. (2012). How to experimentally validate drug-target interactions?. ResearchGate. Available from: [Link]

  • Bio-Rad. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Available from: [Link]

  • Molina, D. M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available from: [Link]

  • Kumar, A., et al. (2024). Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. Pharmacia, 71, 1-10. Available from: [Link]

  • Sygnature Discovery. (n.d.). Phenotypic Screening. BioScience. Available from: [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available from: [Link]

  • Kumar, H. S. A., et al. (2011). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Journal of the Korean Chemical Society, 55(1), 89-95. Available from: [Link]

  • Muftah, M. S. (2020). Synthesis, biological activity of new pyrazoline derivative. The Pharma Innovation Journal, 9(7), 194-196. Available from: [Link]

  • Hussain, K., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. IUCrData, 8(11), x230948. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Substituted Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the pyrazole scaffold represents a privileged structure, a recurring motif in a multitude of clinically successful drugs.[1][2] Its unique heterocyclic arrangement, capable of acting as both a hydrogen bond donor and acceptor, allows for versatile interactions with a wide array of biological targets.[3] This versatility, however, is a double-edged sword. While enabling potent on-target activity, it also creates a significant potential for off-target interactions, leading to unforeseen toxicities or diminished efficacy.

This guide provides an in-depth, experience-driven comparison of modern techniques for profiling the cross-reactivity of substituted pyrazole inhibitors. We will move beyond simply listing protocols and instead explore the causal logic behind creating an integrated, multi-tiered profiling strategy—a self-validating system designed to build a comprehensive and trustworthy understanding of a compound's selectivity. The goal is to empower researchers to anticipate and mitigate risks, ensuring the progression of only the most promising and selective candidates.

The Pyrazole Predicament: Potency vs. Promiscuity

The pyrazole ring is a cornerstone in inhibitors targeting a vast range of proteins, including kinases (e.g., CDKs, BTK, JAKs), cyclooxygenases (COX), and various enzymes and receptors.[4][5][6] The specific substitutions around the core ring dictate its interaction landscape. Minor chemical modifications can dramatically shift a compound's affinity and selectivity profile, sometimes in non-intuitive ways.[7] An inhibitor designed for a specific kinase, for instance, might inadvertently interact with dozens of other kinases or unrelated proteins due to conserved ATP-binding pockets or unanticipated allosteric sites.[1]

This inherent risk necessitates a robust, multi-stage approach to selectivity profiling. Relying on a single assay is insufficient; we must build a progressively detailed picture of a compound's behavior, starting with broad screening and moving towards highly specific, physiologically relevant validation.

cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Unbiased Proteome-Wide Profiling KinomeScan In Vitro Kinome Scanning (e.g., KINOMEscan®) CETSA Cellular Thermal Shift Assay (CETSA) (Western Blot or AlphaScreen®) KinomeScan->CETSA Validate primary target & key off-targets in cells CETSA_MS CETSA with Mass Spectrometry (CETSA-MS) CETSA->CETSA_MS Identify unexpected off-targets proteome-wide Start Lead Pyrazole Inhibitor Start->KinomeScan Initial promiscuity check (Kinase-focused)

Caption: A tiered workflow for pyrazole inhibitor selectivity profiling.

Tier 1: Casting a Wide Net with In Vitro Kinome Scanning

The Causality: Since a significant number of pyrazole inhibitors are designed to target kinases, the kinome is the most logical starting point for cross-reactivity screening.[4] Kinome scanning platforms, such as Eurofins' KINOMEscan®, utilize competition binding assays to quantify the interaction of a compound against a large panel of recombinant kinases (often >450).[8][9] This approach is not an enzymatic activity assay; rather, it directly measures binding. This is a critical distinction, as a compound can bind to a kinase without inhibiting its function, yet this binding can still lead to off-target effects in a cellular context.

Why We Do It First: This method provides a rapid, cost-effective, and comprehensive overview of a compound's behavior across an entire protein family. The resulting data immediately flags potential liabilities and can guide the first round of structure-activity relationship (SAR) optimization to improve selectivity.[10][11]

Data Interpretation: The output is typically a percentage of inhibition of binding at a fixed compound concentration. Strong off-target "hits" (e.g., >90% inhibition) are prioritized for further investigation. Visualization tools like TREEspot® provide an intuitive map of these interactions across the human kinome.[12]

Comparative Data: Pyrazole Inhibitors A and B

Let's consider two hypothetical pyrazole inhibitors designed to target Cyclin-Dependent Kinase 2 (CDK2).

Table 1: KINOMEscan® Profiling at 1 µM Concentration (% Inhibition of Binding)
Target Kinase Inhibitor A
CDK2 (On-Target) 99%
GSK3B15%
Aurora Kinase A22%
FLT38%
PIM135%
... (400+ other kinases)< 40%

From this initial screen, both compounds show excellent on-target binding. However, Inhibitor B demonstrates significant promiscuity, binding strongly to multiple off-target kinases. This compound carries a much higher risk profile than the more selective Inhibitor A .

Tier 2: Proving Engagement in a Cellular Milieu with CETSA®

The Causality: An in vitro binding assay, while informative, does not guarantee that a compound will engage its target within the complex and crowded environment of a living cell. The compound must be cell-permeable, avoid efflux pumps, and find its target amidst thousands of other proteins. The Cellular Thermal Shift Assay (CETSA®) is the gold-standard method for verifying intracellular target engagement.[13][14] The principle is elegant: the binding of a ligand (our inhibitor) to its target protein confers thermodynamic stability, increasing the temperature at which the protein denatures and aggregates.[15]

Why It's the Essential Next Step: CETSA validates the primary on-target interaction and can be used to confirm or refute the off-target interactions suggested by the kinome scan. A compound that binds a recombinant kinase in vitro but fails to engage it in a CETSA experiment is unlikely to exert a biological effect through that target in vivo.

Data Interpretation: The primary output is a "melt curve" or a change in the melting temperature (ΔTm) of the target protein. A statistically significant, dose-dependent increase in Tm provides high-confidence evidence of target engagement.

cluster_workflow CETSA Experimental Workflow cluster_principle Core Principle Treat 1. Treat Intact Cells with Inhibitor Heat 2. Heat Cell Lysate at Temperature Gradient Treat->Heat Separate 3. Separate Soluble vs. Aggregated Protein (Centrifugation) Heat->Separate Detect 4. Detect Soluble Protein (e.g., Western Blot) Separate->Detect Analyze 5. Plot Melt Curve & Determine ΔTm Detect->Analyze Unbound Unbound Target (Lower Tm) Bound Ligand-Bound Target (Higher Tm)

Sources

A Senior Application Scientist's Guide to Target Identification and Validation for Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a remarkable number of approved therapeutic agents.[1][2][3] From the anti-inflammatory blockbuster Celecoxib to the anti-obesity agent Rimonabant and the oncology drug Pirtobrutinib, pyrazole derivatives have demonstrated immense therapeutic versatility.[1][3] This success stems from the pyrazole core's unique electronic properties and its ability to engage in various non-covalent interactions, allowing for the fine-tuning of compounds to achieve high affinity and selectivity for their biological targets.

However, the journey from a promising pyrazole-based "hit" compound in a screen to a clinically viable drug is fraught with challenges. Chief among them is the unambiguous identification and subsequent validation of its molecular target(s).[4][5] Identifying the specific protein or pathway a compound interacts with is crucial for understanding its mechanism of action, optimizing its efficacy, and predicting potential off-target effects that could lead to toxicity.[6][7][8]

This guide provides researchers, scientists, and drug development professionals with a comparative overview of modern strategies for the target deconvolution of pyrazole-based compounds. We will delve into the causality behind experimental choices, provide actionable protocols for key techniques, and emphasize the necessity of orthogonal validation to build a robust, self-validating case for a compound's mechanism of action.

The Target Deconvolution Workflow: An Integrated Approach

Successful target identification is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement. The modern workflow combines genetic, biochemical, and biophysical methods to build a high-confidence profile of a compound's interactions within the complex cellular environment.

Target_ID_Workflow cluster_0 Phase 1: Hit Generation & Hypothesis cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation pheno_screen Phenotypic Screen (e.g., cell viability, pathway reporter) putative_targets List of Putative Targets pheno_screen->putative_targets in_silico In Silico Prediction (Docking, Pharmacophore) in_silico->putative_targets affinity Affinity-Based Methods (Pull-downs, ABPP) putative_targets->affinity genetic Genetic Methods (CRISPR, shRNA screens) putative_targets->genetic biophysical Biophysical Methods (CETSA, DARTS) putative_targets->biophysical biochem_val Biochemical Validation (Binding Assays, Enzyme Kinetics) affinity->biochem_val cell_val Cellular Validation (Target Engagement, Pathway Analysis) genetic->cell_val biophysical->cell_val validated_target Validated Target biochem_val->validated_target pheno_val Phenotypic Rescue/Mimicry (Knockdown/Overexpression) cell_val->pheno_val cell_val->validated_target pheno_val->validated_target

Caption: A generalized workflow for small molecule target identification and validation.

Part 1: A Comparative Guide to Target Identification Methodologies

The choice of a target identification method depends on numerous factors, including the nature of the compound, available resources, and the biological question being asked. Here, we compare three major classes of methodologies: affinity-based, genetic, and biophysical approaches.

Affinity-Based Methods: Fishing for Targets

Principle: These techniques rely on the specific physical interaction between the compound and its protein target.[9] A modified version of the pyrazole compound, typically attached to a solid support (like beads) or tagged with biotin, is used as "bait" to capture its binding partners from a cell lysate or proteome.[9]

Key Techniques:

  • Affinity Chromatography/Pull-Down: The classic approach where an immobilized compound is used to purify binding proteins from a complex mixture.[9][10]

  • Activity-Based Protein Profiling (ABPP): A more sophisticated method that uses chemical probes to covalently label the active sites of specific enzyme families.[11][12] This is particularly powerful for identifying enzyme targets.[11][12][13]

Expertise & Causality: The critical step in affinity chromatography is the chemical modification of the pyrazole compound. The linker must be attached at a position that does not disrupt the key interactions required for target binding. A robust structure-activity relationship (SAR) study is essential to guide this design. As a self-validating control, a "dead" analog (a structurally similar but inactive compound) should be immobilized on separate beads. True targets should bind to the active compound but not the inactive one.

MethodPrincipleAdvantagesDisadvantages
Affinity Pull-Down Immobilized drug captures binding proteins from lysate.[9][10]Direct biochemical evidence of binding; relatively straightforward.Can require significant chemical synthesis; risk of false positives (non-specific binders); linker may interfere with binding.[9]
ABPP Covalent chemical probes label active sites of enzyme families.[11][12]Identifies functional enzyme targets; can be performed in living systems; provides site-of-binding information.[13]Limited to targets with reactive residues; requires specialized probe synthesis.[14]
Genetic Methods: Unmasking Dependencies

Principle: Genetic approaches identify targets by observing how the perturbation of specific genes affects cellular sensitivity to the compound.[8][15] The logic is simple: if knocking out a gene makes a cell resistant to the compound, that gene likely encodes the drug's target or a critical downstream effector.

Key Techniques:

  • CRISPR/Cas9 Screens: Genome-wide loss-of-function screens using CRISPR libraries can systematically knock out every gene in a cell population.[16] By treating the population with the pyrazole compound, resistant cells (in which the target gene is knocked out) will become enriched and can be identified by sequencing.[16][17]

Expertise & Causality: CRISPR screens are incredibly powerful for unbiased, genome-wide discovery.[18] A key experimental choice is the concentration of the pyrazole compound used for selection. It must be carefully titrated to a level (e.g., EC80-90) that provides a strong selective pressure without causing overwhelming, non-specific cell death. The screen's output is a list of "hits," which must be validated individually to confirm their role.

CRISPR_Screen pool Pool of Cells with CRISPR sgRNA Library treat Treat with Pyrazole Compound pool->treat select Selection Pressure: Most Cells Die treat->select survive Resistant Cells Survive and Proliferate select->survive sequence Sequence sgRNAs to Identify Enriched Genes survive->sequence target Top Hit: Putative Target Gene sequence->target

Caption: Workflow for a positive selection CRISPR screen to identify drug targets.

Biophysical Methods: Confirming In-Cell Engagement

Principle: These label-free methods detect the physical engagement of a compound with its target inside the cell. They are based on the concept that when a drug binds to its target protein, it confers a change in the protein's biophysical properties, such as its stability against heat or proteolysis.

Key Techniques:

  • Cellular Thermal Shift Assay (CETSA): This groundbreaking technique exploits the principle of ligand-induced thermal stabilization.[19] When cells are heated, proteins unfold and aggregate.[20][21] A protein bound to a drug, however, is stabilized and will remain soluble at higher temperatures.[20] This difference can be quantified by Western blot or mass spectrometry (Thermal Proteome Profiling - TPP).[20][22]

  • Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that drug binding can protect a target protein from digestion by proteases.[10]

Expertise & Causality: CETSA is a powerful method to confirm that a compound directly engages a putative target in a physiological context. The key experiment is the "melt curve," where vehicle- and drug-treated cells are heated across a range of temperatures. A shift in the melt curve to higher temperatures in the presence of the drug is strong evidence of target engagement. This method is self-validating as it directly measures a physical consequence of binding within the cell.

MethodPrincipleAdvantagesDisadvantages
CETSA / TPP Drug binding stabilizes the target protein against heat-induced aggregation.[19][20]Label-free; confirms target engagement in intact cells/tissues; can be scaled for proteome-wide analysis (TPP).[23][24]Not all proteins show a clear thermal shift; TPP requires sophisticated mass spectrometry.[25]
DARTS Drug binding protects the target protein from protease digestion.[10]Label-free; does not require heating; applicable to membrane proteins.Less sensitive than CETSA for weak binders; requires optimization of protease conditions.

Part 2: Orthogonal Validation - The Path to Unambiguous Confirmation

Identifying a candidate target is only the first step.[4] Rigorous validation using multiple, independent (orthogonal) methods is essential to prove a causal link between target engagement and the compound's biological effect.[6][26]

Step-by-Step Protocol: CETSA for Target Validation

This protocol describes a classic Western blot-based CETSA experiment to validate a putative target identified from a primary screen.

Objective: To determine if the pyrazole compound of interest (Compound-P) stabilizes its putative target protein (Target-X) in intact cells.

Methodology:

  • Cell Culture & Treatment:

    • Plate cells known to express Target-X and allow them to reach ~80% confluency.

    • Treat cells with either vehicle (e.g., DMSO) or a saturating concentration of Compound-P (e.g., 10x EC50) for 1-2 hours under normal culture conditions. This allows the compound to enter the cells and bind to its target.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.

    • Aliquot the cell suspension from each treatment group (Vehicle and Compound-P) into separate PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C) for 3 minutes.[22] Include a non-heated control (room temperature).

    • Cool the samples to room temperature for 3 minutes.[22]

  • Lysis and Separation:

    • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).[22] This releases the cellular contents.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, folded proteins.

  • Analysis:

    • Carefully collect the supernatant from each sample.

    • Measure the total protein concentration to ensure equal loading.

    • Analyze the amount of soluble Target-X in each sample by Western blot using a specific antibody for Target-X. Use a loading control (e.g., GAPDH) to confirm equal protein loading.

Interpreting the Results:

  • No Stabilization: The amount of soluble Target-X will decrease with increasing temperature similarly in both vehicle- and Compound-P-treated samples.

  • Successful Validation: In the Compound-P-treated samples, a significantly higher amount of soluble Target-X will be present at elevated temperatures compared to the vehicle-treated samples. This "shift" in the melting curve confirms direct target engagement in the cell.

Case Study: Deconvoluting the Target of "Pyrazol-A"

A novel pyrazole-containing compound, "Pyrazol-A," is identified in a phenotypic screen for its ability to induce apoptosis in a colon cancer cell line.

  • Initial Hypothesis Generation: An in silico screen against kinase databases suggests Pyrazol-A may target a member of the MAPK signaling pathway.

  • Primary Identification: A proteome-wide CETSA experiment (TPP) is performed. The results show a significant thermal stabilization of MEK1 kinase in cells treated with Pyrazol-A.

  • Orthogonal Validation 1 (Biochemical): Recombinant MEK1 protein is used in an in vitro kinase assay. Pyrazol-A directly inhibits MEK1 activity with an IC50 value consistent with its cellular apoptosis EC50.

  • Orthogonal Validation 2 (Cellular): Western blot analysis of Pyrazol-A-treated cells shows a dose-dependent decrease in phosphorylated ERK (p-ERK), the direct downstream substrate of MEK1. This confirms that target engagement leads to pathway inhibition.

  • Orthogonal Validation 3 (Genetic): Cells are engineered with a drug-resistant MEK1 mutant. These cells are significantly less sensitive to Pyrazol-A-induced apoptosis, causally linking MEK1 inhibition to the observed phenotype.

MEK_Pathway RAS RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK Apoptosis Apoptosis MEK1->Apoptosis Inhibition leads to TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation PyrazolA Pyrazol-A PyrazolA->MEK1

Caption: The MAPK signaling pathway, showing inhibition of MEK1 by Pyrazol-A.

Conclusion

The pyrazole scaffold will undoubtedly continue to yield novel therapeutic candidates. However, success in translating these discoveries into medicines hinges on a rigorous and multi-faceted approach to target identification and validation. By integrating genetic, proteomic, and biophysical methods, researchers can build a self-validating, evidence-based case for a compound's mechanism of action. This not only accelerates lead optimization by providing a clear molecular target but also de-risks clinical development by enabling a deeper understanding of both on-target efficacy and potential off-target liabilities. The principles and methodologies outlined in this guide provide a robust framework for navigating the complex but critical process of target deconvolution.

References

  • UCL. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link][27]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Retrieved from [Link][26]

  • National Center for Biotechnology Information. (n.d.). Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders. Retrieved from [Link][6]

  • Patsnap Synapse. (2024). What is the mechanism of Rimonabant?. Retrieved from [Link][28]

  • PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link][9]

  • Frontiers. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Retrieved from [Link][23]

  • PubMed Central. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link][29]

  • National Center for Biotechnology Information. (n.d.). Celecoxib - StatPearls. Retrieved from [Link][30]

  • PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link][1]

  • PubMed Central. (n.d.). CRISPR approaches to small molecule target identification. Retrieved from [Link][15]

  • National Institutes of Health. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery. Retrieved from [Link][7]

  • PubMed. (2023). Activity-based protein profiling: A graphical review. Retrieved from [Link][11]

  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib?. Retrieved from [Link][31]

  • Nuvisan. (n.d.). Accelerate drug discovery with advanced target identification and validation services. Retrieved from [Link][18]

  • PubMed Central. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Retrieved from [Link][24]

  • MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link][2]

  • PubMed Central. (n.d.). Rimonabant: From RIO to Ban. Retrieved from [Link][32]

  • ACS Chemical Biology. (n.d.). Identification of Direct Protein Targets of Small Molecules. Retrieved from [Link][10]

  • Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link][3]

  • Medicines Discovery Catapult. (n.d.). Target Identification and Validation at MDC. Retrieved from [Link][5]

  • Bio-protocol. (n.d.). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link][22]

  • ACS Publications. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Retrieved from [Link][25]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link][20]

  • ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Retrieved from [Link][16]

  • ResearchGate. (2025). Activity-based protein profiling: A graphical review. Retrieved from [Link][12]

  • PubMed Central. (n.d.). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Retrieved from [Link][33]

  • Grokipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link][19]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link][8]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link][34]

  • PubMed Central. (n.d.). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Retrieved from [Link][17]

  • Frontiers. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Retrieved from [Link][13]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link][21]

  • PubMed Central. (n.d.). Mapping the Evolution of Activity-Based Protein Profiling: A Bibliometric Review. Retrieved from [Link][14]

Sources

Safety Operating Guide

Personal protective equipment for handling (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid. The following procedures are synthesized from an analysis of its structural components—a pyrazole core, a nitro group, and an acetic acid moiety—and are grounded in established best practices for laboratory safety.

Hazard Analysis: A Structurally-Informed Approach

Due to the absence of a specific Safety Data Sheet (SDS) for (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid, a thorough hazard assessment must be conducted by examining its constituent chemical groups. This compound should be treated as hazardous, warranting stringent safety measures.

  • Pyrazole Core : Pyrazole derivatives are biologically active and can present various toxicological profiles. Some have been shown to cause skin, eye, and respiratory irritation.[1][2][3][4][5] Long-term exposure effects for many derivatives are not well-documented, necessitating cautious handling to minimize any potential systemic effects.[6]

  • Nitro Group : The presence of a nitro group suggests potential for reactivity and toxicity. Aromatic nitro compounds can be harmful if inhaled, ingested, or absorbed through the skin, and may cause irritation.[7] They also introduce a risk of thermal instability, although this is highly compound-specific.

  • Acetic Acid Moiety : The carboxylic acid group renders the molecule acidic and corrosive. Direct contact can cause severe skin burns and eye damage.[8][9][10]

Based on these components, the compound is anticipated to be a skin, eye, and respiratory irritant, potentially corrosive, and harmful if ingested or inhaled.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE is not merely a checklist but a critical system to prevent chemical exposure.[11][12]

PPE CategoryItemSpecification & Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and fine dust.[2][13] A face shield must be worn over the goggles during procedures with a high risk of splashing, such as transferring solutions or during vigorous reactions.[14]
Hand Protection Double Nitrile GlovesDouble-gloving with nitrile gloves provides robust protection against incidental contact.[14][15] Nitrile is recommended for its broad chemical resistance.[13] Should the outer glove be compromised, the inner glove offers a temporary barrier, allowing for safe removal and replacement. Gloves must be inspected before use and removed promptly after contamination.[2][15]
Body Protection Flame-Resistant Laboratory Coat & Chemical-Resistant ApronA flame-resistant lab coat that is fully fastened protects the skin and personal clothing from spills.[11][14] For handling larger quantities or during procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[14]
Respiratory Protection Certified Chemical Fume HoodAll manipulations of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][14] The sash should be kept as low as practicable.

PPE_Selection_Flowchart

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

3.1. Preparation and Engineering Controls

  • Fume Hood Verification : Before commencing any work, ensure the chemical fume hood is operational and has a valid certification.

  • Designated Area : Clearly designate a work area within the fume hood for the experiment to contain potential spills.[14]

  • Gather Materials : Have all necessary equipment, reagents, and waste containers prepared and within reach inside the fume hood to minimize movement and the duration of handling.

3.2. Weighing and Transferring the Compound

  • Zero Tare in Hood : Use an analytical balance inside the fume hood or a dedicated enclosure. Tare a suitable, clean container.

  • Gentle Transfer : Carefully transfer the solid compound using a spatula. Avoid any actions that could generate dust.[1][2]

  • Immediate Closure : Securely close the primary container immediately after dispensing.

  • Dissolution : If preparing a solution, add the solvent to the solid in the fume hood. Ensure the container is capped during dissolution if agitation is required.

3.3. During the Experiment

  • Continuous Monitoring : Never leave the experiment unattended.

  • Sash Position : Keep the fume hood sash at the lowest possible height that still allows for safe manipulation.[14]

  • Cleanliness : Immediately clean up any minor spills within the fume hood using appropriate absorbent materials.

3.4. Post-Experiment

  • Decontamination : Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Labeling : Clearly and accurately label all resulting products and waste streams.

Emergency Procedures: Planning for the Unexpected
Emergency ScenarioImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[1] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or outside of a containment area, alert laboratory personnel and contact the institutional safety office. For small spills within the fume hood, use an appropriate absorbent material (e.g., universal or acid-specific binder), collect the waste in a sealed container, and decontaminate the area.

Emergency_Response_Plan

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste can have serious safety and environmental consequences.

  • Waste Segregation : All waste contaminated with (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid, including solid waste (gloves, absorbent pads) and liquid waste (reaction mixtures, solvents), must be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Incompatible Materials : Do not mix this waste with incompatible chemicals. Specifically, avoid mixing acidic waste with bases or reactive compounds like oxidizers.[16] Waste containing nitro compounds should not be mixed with reducing agents unless part of a specific neutralization protocol. Mixing nitric acid with organic solvents in a sealed container can lead to over-pressurization and explosion.[17]

  • Container Management : Use appropriate, sealed containers for waste collection. Do not overfill containers.

  • Institutional Procedures : All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations.[18][19]

Conclusion: A Culture of Safety

The safe handling of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid is predicated on a comprehensive understanding of its potential hazards, derived from its chemical structure. By consistently applying the principles of hazard assessment, diligent use of personal protective equipment, adherence to strict operational protocols, and preparedness for emergencies, researchers can mitigate risks and maintain a safe laboratory environment. Your safety is paramount and is a direct result of your expertise and meticulous attention to detail.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • Chemius. (n.d.). Safety Data Sheet: nitro razredčilo. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28950344, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. Retrieved from [Link]

  • VelocityEHS. (2014, November 19). Acetic Acid Hazards & Safety Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (2025, October 31). (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Safe Disposal of Waste Containing Nitric Acid. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Environmental Health & Safety. (2024, August 4). Common Personal Protective Equipment. Retrieved from [Link]

  • Defense Centers for Public Health. (n.d.). Medicinal Nitroglycerin Management. Retrieved from [Link]

  • R Discovery. (2024, December 1). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Retrieved from [Link]

  • MDPI. (n.d.). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。